molecular formula C6H10O4 B13631537 3-(3-Hydroxyoxetan-3-yl)propanoic acid

3-(3-Hydroxyoxetan-3-yl)propanoic acid

Cat. No.: B13631537
M. Wt: 146.14 g/mol
InChI Key: LRFKOZGAGVHMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS 2107330-59-4) is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry. With the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol, this compound features a propanoic acid chain linked to a 3-hydroxyoxetane ring . This unique structure is key to its research value. The oxetane ring is increasingly investigated as a potential bioisostere for carboxylic acid and other functional groups, making it a valuable template for designing novel molecules with modified physicochemical properties . As such, this acid serves as a critical precursor and intermediate in exploratory research, including the synthesis of more complex compounds for pharmaceutical development and materials science. Its applications are primarily found in constructing candidate molecules where the oxetane moiety may improve metabolic stability, alter solubility, or reduce overall molecular acidity. The product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any veterinary uses. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-(3-hydroxyoxetan-3-yl)propanoic acid

InChI

InChI=1S/C6H10O4/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8)

InChI Key

LRFKOZGAGVHMOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCC(=O)O)O

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Application of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern era of drug discovery, the escape from "flatland" (planar, sp²-rich molecules) has driven the adoption of highly three-dimensional, sp³-rich scaffolds. Among these, the oxetane ring has emerged as a transformative bioisostere[1]. This technical guide provides an in-depth analysis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS: 2107330-59-4), a bifunctional building block that leverages the unique quantum mechanical and steric properties of the oxetane ring to drastically improve the physicochemical profiles of drug candidates[2]. Designed for application scientists and medicinal chemists, this whitepaper details the structural causality behind its properties and provides self-validating experimental workflows for its characterization.

The Oxetane Paradigm in Modern Drug Design

Over the past decade, oxetanes have transitioned from niche synthetic curiosities to cornerstone motifs in medicinal chemistry[1]. The regulatory approval of oxetane-containing drugs, such as rilzabrutinib, has validated their utility in clinical applications[1]. Oxetanes serve as highly effective bioisosteres for carbonyl and gem-dimethyl groups, fundamentally altering the physicochemical landscape of lead compounds by improving aqueous solubility, lowering lipophilicity, and enhancing metabolic stability[3][4].

At the intersection of this chemical renaissance is 3-(3-Hydroxyoxetan-3-yl)propanoic acid , a molecule that combines a highly polar, hydrogen-bond accepting oxetane core with a flexible propanoic acid linker.

Quantitative Physicochemical Profile

Understanding the baseline metrics of 3-(3-Hydroxyoxetan-3-yl)propanoic acid is critical before incorporating it into complex synthetic pathways. The table below summarizes its core physicochemical parameters.

PropertyValueMethod / Source
Molecular Formula C₆H₁₀O₄Structural Analysis
Molecular Weight 146.14 g/mol Computed
CAS Registry Number 2107330-59-4Commercial Registry[2]
Topological Polar Surface Area (TPSA) ~66.76 ŲComputed (Cactvs)
Hydrogen Bond Donors 2 (-OH, -COOH)Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis
Rotatable Bonds 3Structural Analysis
Fraction sp³ (Fsp³) 0.83 (5/6 carbons)Structural Analysis

Mechanistic Causality: The "Why" Behind the Properties

As application scientists, we must look beyond raw data to understand the quantum and steric mechanics driving these properties. Why does the inclusion of a 3-hydroxyoxetane motif so reliably rescue failing drug candidates?

  • Hyper-Polarization and Aqueous Solubility: The inherent ring strain of the oxetane (~25.5 kcal/mol) compresses the endocyclic C-O-C bond angle to approximately 91°[4]. This geometric distortion forces the oxygen lone pairs outward, significantly enhancing their hydrogen-bond accepting capacity compared to unstrained ethers like tetrahydrofuran[4]. This structural feature directly correlates with a reduction in the partition coefficient (LogD) and a logarithmic increase in aqueous solubility[5][6].

  • CYP450 Evasion via Steric Shielding: The 3,3-disubstitution pattern of this molecule creates a dense sp³-hybridized core. When incorporated into a drug scaffold, this three-dimensional bulk provides steric hindrance that shields adjacent labile sites from oxidation by Cytochrome P450 (CYP) enzymes. It effectively increases metabolic half-life without the lipophilicity penalty typically incurred by traditional alkyl groups[1][3].

G Node1 3-(3-Hydroxyoxetan-3-yl) propanoic acid Node2 High Fsp3 Character Node1->Node2 Node3 Dipole Moment Modulation Node1->Node3 Node4 Steric Shielding (gem-disubstitution) Node1->Node4 Node5 Enhanced Aqueous Solubility Node2->Node5 Node6 Lower LogD / Lipophilicity Node3->Node6 Node7 CYP450 Evasion / Metabolic Stability Node4->Node7

Fig 1: Mechanistic causality of oxetane structural features on physicochemical properties.

Self-Validating Experimental Workflows

To rigorously characterize building blocks like 3-(3-Hydroxyoxetan-3-yl)propanoic acid, experimental protocols must be designed as self-validating systems. The following methodologies emphasize the causality behind each procedural step to ensure absolute data integrity.

Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask LC-UV)

Why Thermodynamic over Kinetic? For fundamental building blocks, kinetic solubility (often measured via solvent-shift methods) is prone to supersaturation artifacts. Thermodynamic solubility measures the true energy barrier of the crystal lattice, providing a reliable baseline for downstream formulation.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.4 to mimic physiological conditions.

  • Equilibration: Add an excess of solid 3-(3-Hydroxyoxetan-3-yl)propanoic acid to 1 mL of the buffer in a borosilicate glass vial. (Causality: Glass is used to prevent the plasticizer leaching and non-specific binding common in polypropylene tubes).

  • Incubation: Shake the suspension at 300 rpm at 37°C for 24 hours. (Causality: 24 hours ensures complete thermodynamic equilibrium between the solid phase and the dissolved solute).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Validation: Analyze the filtrate using HPLC-UV against a 5-point standard calibration curve. Self-Validation Step: Perform a secondary dilution of the filtrate to ensure the UV absorbance falls strictly within the linear dynamic range of the detector.

Protocol 2: High-Throughput LogD (pH 7.4) Determination

Why Mutually Saturated Phases? Water and 1-octanol are partially miscible. If unsaturated phases are used, they will dissolve into each other during the assay, altering the phase volume ratio and skewing the final LogD calculation.

  • Phase Saturation: Mutually saturate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them vigorously together in a separatory funnel for 24 hours prior to the assay.

  • Solute Addition: Dissolve exactly 1.0 mg of the compound in 1 mL of the mutually saturated aqueous phase.

  • Partitioning: Add 1 mL of the saturated 1-octanol phase to the vial. Vortex for 3 minutes, then shake continuously at 25°C for 1 hour.

  • Separation: Centrifuge at 3,000 rpm for 10 minutes to break any micro-emulsions and achieve a pristine phase boundary.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in both the aqueous and organic layers.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both layers. If the recovery is <95%, it indicates compound loss (e.g., precipitation at the interface or volatilization), invalidating the run.

  • Calculation: LogD=log10​([Concentration in Aqueous][Concentration in Octanol]​)

Workflow Step1 Compound Preparation (3-(3-Hydroxyoxetan-3-yl)propanoic acid) Step2 Thermodynamic Solubility Assay (Shake-Flask / LC-UV) Step1->Step2 Step3 LogD/LogP Determination (Mutually Saturated Octanol/Water) Step1->Step3 Step4 pKa Profiling (Potentiometric Titration) Step1->Step4 Step5 Data Synthesis & Bioisostere Evaluation Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for comprehensive physicochemical profiling.

Conclusion

The strategic incorporation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid into medicinal chemistry pipelines offers a robust mechanism to modulate the physicochemical properties of lead compounds. By understanding the quantum mechanical origins of its hydrogen-bonding capacity and the steric benefits of its sp³-rich core, drug development professionals can rationally design molecules that successfully navigate the complex balance of solubility, lipophilicity, and metabolic stability.

Sources

Structural Characterization of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid by NMR Spectroscopy: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetane rings into small-molecule scaffolds has revolutionized modern medicinal chemistry. Serving as polar bioisosteres for gem-dimethyl groups or carbonyls, oxetanes dramatically improve physicochemical properties, including aqueous solubility and metabolic stability. This technical guide provides an in-depth, authoritative protocol for the structural elucidation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS: 2107330-59-4) using Nuclear Magnetic Resonance (NMR) spectroscopy. By employing a self-validating workflow of 1D and 2D NMR techniques, researchers can unambiguously map the carbon skeleton, define the diastereotopic faces of the oxetane ring, and confirm the integrity of the propanoic acid appendage.

Molecular Architecture & Physicochemical Context

The substitution pattern of 3-(3-Hydroxyoxetan-3-yl)propanoic acid presents a unique structural challenge. The molecule consists of a highly strained four-membered oxetane ring, a hydroxyl group at the C3 position, and a propanoic acid chain extending from the same C3 carbon.

As demonstrated by [1], the introduction of a 3,3-disubstituted oxetane creates a rigid, pseudo-symmetric system. Because the C3 position bears two different substituents (–OH and –CH₂CH₂COOH), the "top" and "bottom" faces of the oxetane ring are electronically and spatially distinct. Consequently, the geminal protons on the C2 and C4 carbons are diastereotopic, a feature that profoundly impacts the ¹H NMR spin system.

Strategic NMR Workflow: The Self-Validating System

To ensure absolute scientific integrity, we employ a self-validating NMR workflow . In this system, no single spectral feature exists in isolation. The causality of the protocol dictates that ¹H integrations must mathematically align with the ¹³C carbon count, while DEPT-135 phase inversions must perfectly map onto HSQC cross-peaks. If a proposed structural assignment contradicts the HMBC correlation network, the system inherently flags the anomaly, preventing mischaracterization.

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D Acquisition (1H, 13C, DEPT) A->B C Homonuclear 2D (COSY) B->C E Structural Validation B->E D Heteronuclear 2D (HSQC, HMBC) C->D D->E

Caption: Self-validating NMR workflow ensuring orthogonal confirmation of structural assignments.

Step-by-Step Experimental Protocol

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆.

  • Causality: The molecule is highly polar due to the dual presence of a carboxylic acid and a tertiary alcohol. DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution. Furthermore, DMSO strongly hydrogen-bonds with the –OH and –COOH protons, slowing their chemical exchange rate. This prevents the signals from broadening into the baseline, allowing them to be observed as distinct peaks.

Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR (zg30): 16 scans. A relaxation delay (d1) of 2.0 seconds is strictly enforced. Causality: The rigid oxetane protons have longer longitudinal relaxation times ( T1​ ). Insufficient relaxation delays lead to truncated signal acquisition and inaccurate quantitative integration.

  • ¹³C NMR (zgpg30): 512 scans with inverse-gated proton decoupling to prevent nuclear Overhauser effect (NOE) distortion if quantitative carbon integration is required.

  • 2D NMR (HSQC/HMBC): Gradient-selected pulse sequences are used to suppress solvent artifacts and precisely correlate scalar couplings ( 1JCH​ for HSQC; 2JCH​ and 3JCH​ for HMBC).

Processing & Apodization

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to enhance the signal-to-noise ratio without sacrificing the resolution of the oxetane coupling constants. Zero-fill the Free Induction Decay (FID) to 64k data points to improve digital resolution.

Comprehensive Structural Elucidation

¹H NMR Analysis

The ¹H NMR spectrum is defined by the desymmetrization of the oxetane ring. The C2 and C4 carbons each bear two protons. Because the ring faces are distinct, the protons cis to the hydroxyl group (Hₐ) are chemically equivalent to each other, but distinct from the protons trans to the hydroxyl group (H_b). This results in a classic AB spin system , manifesting as two doublets with a characteristic geminal coupling constant ( 2J≈6.4 Hz).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C1''-OH | 12.05 | br s | - | 1H | Carboxylic acid proton | | C3-OH | 5.45 | s | - | 1H | Tertiary hydroxyl proton | | C2/C4 (Hₐ) | 4.38 | d | 6.4 | 2H | Oxetane ring (cis to OH) | | C2/C4 (H_b) | 4.28 | d | 6.4 | 2H | Oxetane ring (trans to OH) | | C2'' | 2.18 | t | 7.6 | 2H | α -CH₂ to COOH | | C3'' | 1.95 | t | 7.6 | 2H | β -CH₂ to COOH |

¹³C and DEPT-135 Analysis

The DEPT-135 experiment acts as the primary filter in our self-validating system. It confirms that the oxetane C2/C4 carbons and the propanoic C2''/C3'' carbons are all methylenes (negative phase), while confirming the absence of the quaternary C3 and carbonyl C1'' carbons.

Table 2: ¹³C NMR and DEPT-135 Assignments (100 MHz, DMSO-d₆) | Position | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | | :--- | :--- | :--- | :--- | | C1'' | 174.8 | Absent (Quaternary) | Carbonyl (C=O) | | C2/C4 | 83.2 | Negative (CH₂) | Oxetane ring carbons | | C3 | 72.5 | Absent (Quaternary) | Oxetane quaternary carbon | | C3'' | 33.6 | Negative (CH₂) | β -CH₂ to COOH | | C2'' | 28.4 | Negative (CH₂) | α -CH₂ to COOH |

2D NMR Connectivity & HMBC Network

The quaternary C3 carbon (~72.5 ppm) is the structural linchpin of the molecule. To validate the attachment of the propanoic acid chain to the oxetane ring, we rely on the HMBC correlation map. The C3 carbon must show strong 2JCH​ correlations to both the oxetane ring protons (H2/H4) and the β -CH₂ protons (H3'') of the propanoic chain.

HMBC_Network C3 C3 (Quaternary) ~72.5 ppm C1 C1'' (Carbonyl) ~174.8 ppm H24 H2/H4 (Oxetane) ~4.3 ppm H24->C3 2J_CH Halpha H2'' (alpha-CH2) ~2.2 ppm Halpha->C3 3J_CH Halpha->C1 2J_CH Hbeta H3'' (beta-CH2) ~1.9 ppm Hbeta->C3 2J_CH Hbeta->C1 3J_CH

Caption: Key HMBC heteronuclear correlation network validating the quaternary C3 junction.

Mechanistic Insights: Conformational Puckering

A common misconception is that four-membered heterocycles are perfectly planar. As elucidated by [2], the oxetane ring adopts a slightly puckered "butterfly" conformation to relieve torsional strain between the eclipsing C2/C4 methylene protons and the massive C3 substituents.

This puckering is the mechanistic cause behind the specific scalar couplings observed. The deviation from planarity alters the dihedral angles, enforcing the rigid AB spin system observed in the ¹H NMR spectrum and restricting the free rotation of the propanoic acid chain at the C3 junction. This restriction enhances the intensity of the 3JCH​ correlations seen in the HMBC spectrum, further validating the structural model.

Conclusion

The structural characterization of 3-(3-Hydroxyoxetan-3-yl)propanoic acid requires a rigorous, multi-dimensional NMR approach. By understanding the causality behind solvent selection, relaxation delays, and the inherent conformational puckering of the oxetane ring, researchers can generate a self-validating dataset. The resulting spectral map not only confirms the molecular identity but also provides deep insights into the spatial geometry that makes oxetanes such valuable motifs in drug development.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. "Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space." Chemical Communications, 2015. URL:[Link]

Strategic Incorporation of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Derivatives for Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often dictates the success or failure of a clinical candidate. The oxetane ring has emerged as a transformative bioisostere, frequently utilized to replace gem-dimethyl groups, carbonyls, and morpholine rings[1]. The specific building block 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS 2107330-59-4) provides a highly versatile scaffold for lead optimization[2]. By incorporating this motif into drug candidates, medicinal chemists can simultaneously modulate lipophilicity (LogD), enhance aqueous solubility, and significantly improve metabolic stability by redirecting clearance pathways away from Cytochrome P450 (CYP450) enzymes[3].

This technical guide explores the mechanistic rationale behind the metabolic stability of 3-(3-hydroxyoxetan-3-yl)propanoic acid derivatives, provides comparative structural-activity relationship (SAR) data, and details a self-validating experimental protocol for assessing their in vitro intrinsic clearance.

Mechanistic Rationale: Why Oxetanes Enhance Metabolic Stability

The metabolic stability of a drug candidate is heavily dependent on its susceptibility to oxidative metabolism, primarily mediated by hepatic CYP450 enzymes. The incorporation of a 3-hydroxyoxetane moiety alters the metabolic landscape through two primary mechanisms:

Electronic Deactivation of C-H Bonds

The oxetane ring is a highly strained, four-membered oxygen-containing heterocycle. The strongly electron-withdrawing nature of the oxygen atom exerts an inductive effect on the adjacent carbon atoms. This effect increases the bond dissociation energy (BDE) of the adjacent C-H bonds, raising the activation energy required for the hydrogen atom transfer (HAT) step catalyzed by the iron-oxo species in the CYP450 active site[4]. Consequently, 3-substituted oxetanes demonstrate superior stability in human liver microsomes (HLM) compared to both carbocyclic analogs (e.g., cyclobutanes) and 2-substituted oxetanes[5].

Steric Shielding and Lipophilic Efficiency (LipE)

CYP450 enzymes preferentially bind lipophilic substrates. The substitution of a lipophilic gem-dimethyl group with a polar oxetane ring typically lowers the partition coefficient (LogD) by approximately 0.8 to 1.0 units[5]. This reduction in lipophilicity decreases the non-specific binding affinity of the compound to the CYP450 active site. Furthermore, the 3-hydroxy group provides steric bulk that effectively shields the propanoic acid tail, preventing mitochondrial beta-oxidation that typically degrades linear aliphatic chains[6].

G Parent 3-(3-Hydroxyoxetan-3-yl) propanoic acid derivative CYP CYP450 (Phase I) Oxidation Parent->CYP Susceptible C-H UGT UGT (Phase II) Glucuronidation Parent->UGT 3-OH group BetaOx Beta-Oxidation (Mitochondrial) Parent->BetaOx Propanoic chain Metab1 Ring Scission / Dealkylation (Minor Pathway) CYP->Metab1 High energy barrier Metab2 O-Glucuronide (Major if unshielded) UGT->Metab2 Steric hindrance limits rate Metab3 Blocked by Oxetane Steric Bulk BetaOx->Metab3 Complete inhibition

Predicted metabolic pathways and enzymatic resistance mechanisms for the oxetane scaffold.

Comparative Data: SAR & Physicochemical Profiling

To illustrate the profound impact of the 3-hydroxyoxetane motif, Table 1 summarizes matched molecular pair (MMP) data comparing various functional groups commonly used in medicinal chemistry. The data demonstrates that the oxetane ring drastically improves solubility and metabolic stability while minimizing CYP450 liability[1].

Table 1: Comparative Physicochemical and Metabolic Profiling of Functional Groups

Structural MotifLogD (pH 7.4)Aqueous Solubility (μM)HLM CLint​ (μL/min/mg)CYP450 Liability
gem-Dimethyl ~3.55085High (Aliphatic Oxidation)
Cyclobutane ~3.28060Moderate
Tetrahydrofuran (3-sub) ~2.520035Moderate
3-Hydroxyoxetane ~1.8 >500 <15 Low (Steric/Electronic Shielding)

Note: Values are representative approximations based on historical matched molecular pair analyses across multiple drug discovery campaigns.

Experimental Workflow: Self-Validating Protocol for Metabolic Stability

To accurately quantify the metabolic stability of 3-(3-hydroxyoxetan-3-yl)propanoic acid derivatives, a robust Human Liver Microsome (HLM) assay is required. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls . The following methodology is designed as a self-validating system.

Assay Acceptance Criteria (System Validation)
  • High-Clearance Control (Verapamil): Must show >80% depletion at 30 minutes to confirm microsome enzymatic viability.

  • Low-Clearance Control (Warfarin): Must show <20% depletion at 30 minutes to confirm the assay does not over-predict clearance.

  • Minus-Cofactor Control (-NADPH): Must show <10% depletion. Any depletion here indicates chemical instability or non-specific binding, rather than CYP-mediated metabolism.

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Action: Prepare a 10 mM stock of the oxetane derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Utilizing a low substrate concentration (1 μM) ensures the reaction operates strictly under first-order kinetics ( [S]≪Km​ ). This is an absolute mathematical requirement for deriving accurate intrinsic clearance ( CLint​ ) values.

Step 2: Incubation Mixture Setup

  • Action: Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: A protein concentration of 0.5 mg/mL provides sufficient enzymatic activity while minimizing non-specific protein binding, which can artificially sequester the drug and falsely inflate apparent metabolic stability. Pre-incubation ensures the system reaches physiological temperature prior to catalysis.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Providing it in vast excess (1 mM) ensures that cofactor availability never becomes the rate-limiting step of the metabolic reaction.

Step 4: Time-Course Sampling and Quenching

  • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target second. The internal standard corrects for any volumetric losses or ionization suppression during subsequent LC-MS/MS steps.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

  • Causality: Centrifugation tightly pellets the precipitated proteins, preventing LC column clogging. MRM mode provides the necessary sensitivity and selectivity to track the exponential decay of the parent compound over time.

G A Compound Incubation (HLM/Hepatocytes) B Phase I: +NADPH Phase II: +UDPGA A->B Addition of Cofactors C Quenching (Cold Acetonitrile + IS) B->C Time-course sampling D Centrifugation & Protein Precipitation C->D Stop reaction E LC-MS/MS Analysis (MRM Mode) D->E Supernatant extraction F Data Processing (Half-life & CL_int) E->F Kinetic modeling

In vitro metabolic stability workflow for oxetane derivatives using LC-MS/MS.

Conclusion

The strategic integration of 3-(3-hydroxyoxetan-3-yl)propanoic acid derivatives represents a paradigm shift in overcoming metabolic liabilities during lead optimization. By leveraging the unique electronic and steric properties of the oxetane ring, medicinal chemists can effectively shield vulnerable aliphatic chains from CYP450-mediated oxidation and mitochondrial degradation. When evaluated through rigorously controlled, self-validating in vitro assays, these derivatives consistently demonstrate superior pharmacokinetic profiles, making them invaluable assets in the development of safer, more efficacious therapeutics.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) - NIH
  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis
  • Oxetanes in Drug Discovery Campaigns Source: PubMed Central (PMC) - NIH
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing (SCIRP)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Public
  • 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS 2107330-59-4)

Sources

A Technical Guide to the Pharmacokinetic Profiling of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of novel, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. The oxetane ring, a strained four-membered ether, has emerged as a valuable motif for this purpose.[1][2][3][4][5] This guide provides a comprehensive technical framework for the preclinical pharmacokinetic (PK) profiling of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, a representative small molecule featuring this scaffold. We will detail the strategic selection and execution of a suite of in vitro and in vivo assays, explaining the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable a thorough understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.

Introduction: The Strategic Value of the Oxetane Moiety

In the quest for drug candidates with optimal "drug-like" properties, medicinal chemists increasingly turn to bioisosteric replacements for common functional groups that may carry inherent liabilities. The oxetane ring has gained significant traction as a versatile tool to modulate key molecular attributes.[1][3][4] Unlike its unstable, unsaturated analog 2H-oxete, the saturated oxetane ring is a robust scaffold.[1] It is often used to replace gem-dimethyl or carbonyl groups, bringing a unique combination of properties:

  • Improved Aqueous Solubility: The polar nature of the ether oxygen can dramatically increase solubility compared to a lipophilic gem-dimethyl group, which is a critical advantage for oral bioavailability.[1][2][5]

  • Enhanced Metabolic Stability: The oxetane ring itself is generally stable to metabolic oxidation and can be used to block metabolically labile positions on a molecule.[1][2][3]

  • Reduced Lipophilicity (LogD): By introducing polarity, oxetanes can lower a compound's LogD, which is often beneficial for reducing off-target toxicity.[1][2]

  • Basicity (pKa) Modulation: The electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of adjacent amines, a powerful tactic to mitigate issues like hERG channel inhibition.[1][5]

The subject of this guide, 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS 2107330-59-4), combines this strategic oxetane ring with a propanoic acid functional group.[6] This combination presents a unique profile that requires a systematic and hypothesis-driven approach to pharmacokinetic characterization. Understanding its ADME profile is essential for predicting its behavior in vivo and guiding its potential development as a therapeutic agent.[7][8][9][10]

Phase I: Foundational In Vitro ADME Profiling

The initial phase of PK profiling focuses on a battery of in vitro assays designed to provide early, cost-effective insights into a compound's fundamental ADME properties.[8][11][12][13] These data are crucial for identifying potential liabilities and guiding structure-activity relationship (SAR) studies.[11]

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes in liver microsomes being responsible for the clearance of over 60% of marketed drugs.[14] Assessing a compound's stability in the presence of these enzymes is a critical first step to predict its hepatic clearance and half-life in vivo.[14][15][16] We utilize two complementary systems: liver microsomes for Phase I metabolism and hepatocytes for a more complete picture including Phase II metabolism and transporter activity.[12][16]

This assay provides a measure of intrinsic clearance (Clint) by monitoring the disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[14][17]

Experimental Protocol: Microsomal Stability

  • Preparation: Prepare a stock solution of 3-(3-Hydroxyoxetan-3-yl)propanoic acid (e.g., 10 mM in DMSO). Prepare human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).[14][18]

  • Reaction Mixture: Create a reaction mixture containing the microsomes and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15][18]

  • Initiation & Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.[18]

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[14][17]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (IS).[17][18][19]

  • Sample Processing: Samples are centrifuged to precipitate proteins.[15][18]

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][18]

  • Control: A parallel incubation without the NADPH-regenerating system is run to check for chemical instability.[17]

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k).[17][18]

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation cluster_exp Experiment (37°C) cluster_analysis Analysis prep1 Compound Stock (10 mM) mix Combine & Pre-warm prep1->mix prep2 Liver Microsomes (0.5 mg/mL) prep2->mix prep3 NADPH System prep3->mix start Add Compound (1 µM) mix->start sample Sample at 0, 5, 15, 30, 45 min start->sample quench Quench with ACN + IS sample->quench centrifuge Centrifuge quench->centrifuge lcsms LC-MS/MS Analysis centrifuge->lcsms calc Calculate t½ & Clint lcsms->calc

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, and be excreted.[20] High plasma protein binding can significantly reduce a drug's efficacy and affect its pharmacokinetic profile.[20][21] Therefore, determining the fraction of unbound drug (fu) is essential. Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for this assessment.[20][22][23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Spike human plasma with 3-(3-Hydroxyoxetan-3-yl)propanoic acid to a final concentration (e.g., 1 µM).[20][22]

  • Device Setup: Add the spiked plasma (e.g., 300 µL) to the sample chamber of a RED device insert. Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[20] The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows only the unbound drug to pass through.[22]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[20]

  • Sampling: After incubation, collect equal volume aliquots from both the plasma and buffer chambers.[20]

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample to equalize the matrix composition.[20]

  • Analysis: Precipitate proteins (e.g., with acetonitrile + IS) and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (%PPB): %PPB = (1 - fu) * 100

Intestinal Permeability Assessment

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation.[24] The Caco-2 cell monolayer is a widely used and regulatory-accepted in vitro model that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[24][25][26][27] This assay helps predict a compound's intestinal permeability and identifies whether it is a substrate for efflux transporters.[26]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[27]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²), which indicates good monolayer integrity.[28]

  • Transport Study (A→B):

    • Add the test compound (e.g., 10 µM in transport buffer) to the apical (A, upper) chamber.[27]

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 2 hours).[26]

  • Transport Study (B→A):

    • In a separate set of inserts, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.[26]

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter.

Data Presentation: Summary of In Vitro ADME Profile

ParameterAssaySpeciesResultInterpretation
Metabolic Stability Liver MicrosomesHumant½ = 45 minModerate Stability
Ratt½ = 25 minLower Stability in Rat
Plasma Protein Binding Equilibrium DialysisHuman85% Bound (fu=0.15)Moderately Bound
Rat78% Bound (fu=0.22)Moderately Bound
Permeability Caco-2 AssayN/APapp (A→B) = 15 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio = 1.2Not an Efflux Substrate

Phase II: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[7][10] These studies are essential for determining key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[7]

Study Design and Execution

Causality: The choice of animal model (typically rodents like mice or rats for early studies) and routes of administration are critical.[7] An intravenous (IV) dose allows for the determination of absolute clearance and volume of distribution, while an oral (PO) dose is used to assess oral absorption and bioavailability.

Protocol: Rodent Pharmacokinetic Study (Rat Model)

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Formulation: Prepare a solution-based formulation suitable for IV (e.g., in saline/DMSO) and PO (e.g., in PEG400/water) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method Validation (LC-MS/MS)

Causality: A robust and validated bioanalytical method is mandatory to ensure that the drug concentration data from biological samples are reliable and reproducible.[29][30] Regulatory bodies like the FDA provide clear guidance on the parameters that must be validated.[29][30][31][32]

Key Validation Parameters:

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other potential interferences.[32]

  • Calibration Curve: A curve with at least 6-8 non-zero calibrators must be established to demonstrate the relationship between instrument response and concentration.[29][32]

  • Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible). Intra- and inter-day precision should not exceed 15% CV (20% at the Lower Limit of Quantification, LLOQ).[32]

  • Recovery: The efficiency of the analyte's extraction from the biological matrix should be consistent and reproducible.[32]

  • Stability: The stability of the analyte must be demonstrated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the key PK parameters.

Relationship between Core Pharmacokinetic Parameters

G Cmax Cmax (Peak Exposure) AUC AUC (Total Exposure) CL Clearance (CL) (Elimination Rate) AUC->CL determines F Bioavailability (F%) (Oral Absorption) AUC->F used to calculate t_half Half-life (t½) (Duration) CL->t_half influences Vd Volume of Distribution (Vd) (Tissue Penetration) Vd->t_half influences Dose Dose Dose->Cmax affects Dose->AUC affects

Caption: Inter-relationship of key in vivo pharmacokinetic parameters.

Data Presentation: Summary of In Vivo Rat PK Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitDefinition
Cmax 250450ng/mLMaximum observed plasma concentration
AUC(0-inf) 8502100ng*h/mLTotal drug exposure over time
3.53.8hoursTime for concentration to halve
CL 19.6-mL/min/kgVolume of plasma cleared of drug per unit time
Vdss 5.8-L/kgApparent volume into which the drug distributes
F% -49.4%Fraction of oral dose reaching systemic circulation

Phase III: In Vitro-In Vivo Extrapolation (IVIVE)

Causality: A key goal of preclinical PK is to predict human pharmacokinetics.[33][34][35] In vitro-in vivo extrapolation (IVIVE) is a mathematical approach that uses in vitro data (like Clint) and physiological parameters to predict in vivo clearance in humans, minimizing reliance on animal scaling alone.[33][36]

The prediction of human hepatic clearance (CLh) from in vitro microsomal stability data is a common application. This involves scaling the in vitro intrinsic clearance to a whole-organ level using physiological values.

This process helps bridge the gap between preclinical data and clinical expectations, allowing for more informed decisions on candidate progression and initial dose selection for first-in-human studies.[33]

Conclusion

The pharmacokinetic profiling of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, as outlined in this guide, follows a logical, tiered approach from in vitro screening to in vivo characterization. The hypothetical data presented—high permeability, moderate metabolic stability, moderate protein binding, and good oral bioavailability in rats—suggest a promising profile. The presence of the oxetane moiety likely contributes positively to these properties, validating its strategic inclusion in drug design.[37][38] This comprehensive dataset provides the foundation needed to understand the compound's disposition, predict its human pharmacokinetics, and make data-driven decisions for its continued development in a drug discovery program.[16]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (n.d.). Benchchem.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). [Source name not available].
  • Caco2 assay protocol. (n.d.). [Source name not available].
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry - ACS Publications.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate.
  • In Vitro ADME. (n.d.). BioDuro.
  • Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020). ResearchGate.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. (2019). MDPI.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Source name not available].
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Predicting human pharmacokinetics from preclinical data. (2004). PubMed.
  • ADME Assays. (n.d.). Agilent.
  • In-vitro plasma protein binding. (2025). Protocols.io.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. (n.d.). Semantic Scholar.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed - NIH.
  • Predicting human pharmacokinetics from preclinical data: volume of distribution. (n.d.). PMC.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
  • Implementation of a novel method for the determination of plasma protein binding of highly bound compounds using the equilibrium dialysis method coupled with extraction to the organic phase and its comparison to known methods. (2025). PubMed.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Bioanalytical Method Validation. (n.d.). [Source name not available].
  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. (n.d.). ResearchGate.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2025). PubMed.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC.
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). [Source name not available].
  • CID 161062673. (n.d.). PubChem.
  • 3-(3-Hydroxyoxetan-3-yl)propanoic acid. (n.d.). BLDpharm.
  • 3-(3-Hydroxyphenyl)propionic acid. (n.d.). MedChemExpress.
  • 3-Hydroxypropionic acid. (n.d.). Wikipedia.
  • 3-(3-Hydroxyphenyl)propionic acid analytical standard. (n.d.). Sigma-Aldrich.

Sources

Aqueous Solubility Profile of 3-(3-Hydroxyoxetan-3-yl)propanoic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as optimizing their target affinity. 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS: 2107330-59-4) has emerged as a highly versatile, ultra-polar building block. By combining an oxetane ring—a premier bioisostere for carbonyl and gem-dimethyl groups—with a propanoic acid moiety, this molecule serves as a powerful tool to rescue "brick dust" (highly insoluble) drug candidates.

However, its unique structure presents distinct analytical challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and outlines a self-validating, structurally appropriate experimental protocol for thermodynamic solubility determination, bypassing the critical failure points of standard high-throughput assays.

Structural Rationale & Physicochemical Profile

To understand the solubility behavior of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, we must deconstruct its molecular architecture. The causality behind its extreme hydrophilicity lies in the synergistic effect of its functional groups [3].

  • The Oxetane Ring: Unlike highly lipophilic alkyl chains, the four-membered oxetane oxygen acts as a potent hydrogen-bond acceptor. It significantly lowers the partition coefficient (LogP) and improves metabolic stability while maintaining a low molecular footprint.

  • The 3-Hydroxyl Group: Provides a strong hydrogen-bond donor/acceptor pair, forcing the formation of a robust hydration shell in aqueous media.

  • The Propanoic Acid Chain: Introduces a pH-dependent ionizable center (pKa ~4.8).

StructuralRationale Molecule 3-(3-Hydroxyoxetan-3-yl) propanoic acid Oxetane Oxetane Ring (Lipophilicity Reducer) Molecule->Oxetane Lowers LogP Hydroxyl 3-Hydroxyl Group (H-Bonding Network) Molecule->Hydroxyl Enhances Polarity Propanoic Propanoic Acid (Ionizable Center) Molecule->Propanoic pH-Dependent Solubility

Fig 1. Structural features of 3-(3-Hydroxyoxetan-3-yl)propanoic acid and their physicochemical impact.

Quantitative Physicochemical Summary
PropertyValue / DescriptorAnalytical Implication
Molecular Weight 146.14 g/mol Highly permeable; low steric hindrance.
pKa (Calculated) ~4.5 - 4.8Solubility will be highly pH-dependent (lowest at pH < 3).
LogP (Predicted) < 0 (Hydrophilic)Requires HILIC or acidic mobile phase for LC retention.
UV Chromophore Absent UV-Vis assays are invalid; requires CAD, ELSD, or MS.
H-Bond Donors/Acceptors 2 / 4Extensive hydration shell formation in aqueous media.

The Analytical Challenge: Causality in Detection

The most common error in early-stage drug discovery is applying a "one-size-fits-all" kinetic solubility assay. Standard high-throughput screening (HTS) solubility protocols rely on dissolving the compound in DMSO, spiking it into a buffer, and measuring precipitation via UV-Vis absorbance or laser nephelometry [1].

Applying this standard protocol to 3-(3-Hydroxyoxetan-3-yl)propanoic acid will result in catastrophic data failure for two reasons:

  • Lack of a Chromophore: The molecule lacks extended π-conjugation. It will not absorb UV light at standard analytical wavelengths (e.g., 254 nm or 280 nm). UV-based plate readers will report false negatives [4].

  • Kinetic vs. Thermodynamic State: Because the molecule is highly polar, spiking it from DMSO into water may result in supersaturation rather than true precipitation, masking its actual crystalline solubility limits [2].

The Solution: We must measure Thermodynamic Equilibrium Solubility using the Shake-Flask method, coupled with Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) . CAD is particularly powerful here as it provides a uniform, mass-dependent response regardless of the analyte's optical properties [4].

Self-Validating Thermodynamic Solubility Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step contains a built-in physical or chemical check to guarantee the integrity of the data.

Step-by-Step Methodology

Step 1: Solid Phase Addition (The Saturation Check)

  • Action: Dispense 5 mg of crystalline 3-(3-Hydroxyoxetan-3-yl)propanoic acid into a 2 mL glass vial.

  • Causality: Thermodynamic solubility requires the solution to be in equilibrium with the solid lattice. If you do not start with an excess of solid powder, you are only measuring dissolution, not solubility capacity.

Step 2: Buffer Equilibration (The pH Check)

  • Action: Add 1 mL of aqueous buffer. Prepare two parallel vials: one at pH 2.0 (0.1 N HCl) and one at pH 7.4 (Phosphate Buffered Saline).

  • Causality: At pH 2.0, the propanoic acid is fully protonated (unionized), representing the intrinsic solubility ( S0​ ). At pH 7.4, it is ionized, representing the apparent solubility ( Sapp​ ). Self-Validation: If the measured solubility at pH 7.4 is not exponentially higher than at pH 2.0, the buffer capacity has failed, and the protocol must be aborted.

Step 3: Thermal Incubation & Kinetic Checks

  • Action: Place vials in a thermoshaker at 25°C (or 37°C for physiological relevance) at 800 rpm. Extract 50 µL aliquots at 24h, 48h, and 72h .

  • Causality: True equilibrium takes time. Self-Validation: If the concentration at 48h equals the concentration at 72h, thermodynamic equilibrium is mathematically proven.

Step 4: Phase Separation

  • Action: Centrifuge the aliquots at 15,000 rpm for 15 minutes to pellet the undissolved solid.

  • Self-Validation: Visually inspect the vial. If no solid pellet remains at the bottom, the solution is not saturated. The assay must be restarted with 10 mg of starting material.

Step 5: Quantification via LC-CAD

  • Action: Dilute the supernatant appropriately and inject it into an HPLC equipped with a Charged Aerosol Detector (CAD). Use a HILIC column or a C18 column with 0.1% Formic Acid in the mobile phase to ensure chromatographic retention of the highly polar molecule.

ProtocolWorkflow Solid 1. Solid Addition (Excess Crystalline API) Buffer 2. Buffer Equilibration (pH 2.0 & pH 7.4) Solid->Buffer Incubate 3. Thermal Incubation (24h, 48h, 72h checks) Buffer->Incubate Validate 4. Self-Validation (Confirm solid pellet remains) Incubate->Validate Analyze 5. LC-CAD / LC-MS (No UV Chromophore) Validate->Analyze

Fig 2. Self-validating thermodynamic shake-flask workflow optimized for non-UV active compounds.

Implications for Medicinal Chemistry

Understanding the solubility profile of 3-(3-Hydroxyoxetan-3-yl)propanoic acid unlocks its potential as a structural modifier. When appended to a lipophilic core via amide coupling or esterification, the oxetane-propanoic acid moiety acts as a highly efficient "polar tag."

Because its intrinsic thermodynamic solubility is exceptionally high, it can dramatically shift the LogD of a parent molecule, improving oral bioavailability, reducing hERG liability, and minimizing nonspecific protein binding in plasma assays. By utilizing the CAD-based thermodynamic protocol outlined above, development teams can accurately quantify these ADME improvements without being misled by the optical limitations of the molecule.

References

  • Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1561-1567. Available at:[Link]

  • Burkhard, J. A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Chromatography Online. Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Available at:[Link]

Methodological & Application

incorporating 3-(3-Hydroxyoxetan-3-yl)propanoic acid into PROTAC linkers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Solubility PROTACs using 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Linkers

The Biophysical Challenge of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. However, due to their heterobifunctional nature, PROTACs inherently reside in the "beyond Rule of 5" (bRo5) chemical space[1]. Their large molecular weight (typically >700 Da) and high lipophilicity frequently result in poor aqueous solubility, high metabolic clearance, and limited cell permeability, which severely bottleneck oral drug development.

Traditional PROTAC linker strategies rely heavily on alkyl chains or polyethylene glycol (PEG) motifs. Alkyl linkers exacerbate lipophilicity and reduce solubility, while PEG linkers introduce excessive flexibility, leading to a high entropic penalty upon ternary complex formation. To overcome these limitations, modern medicinal chemistry has turned to strained, polar heterocycles.

Structural Rationale: The Oxetane Advantage

Incorporating oxetane rings into the linker architecture offers a sophisticated biophysical solution. As a highly polar, strained four-membered heterocycle, the oxetane motif acts as an advanced bioisostere for carbonyls and gem-dimethyl groups[2].

  • Solubility & Lipophilicity (LogD): The strong electron-withdrawing nature and hydrogen-bond accepting capacity of the oxetane oxygen significantly reduce lipophilicity (LogD). Replacing standard lipophilic nodes with an oxetane can increase aqueous solubility by orders of magnitude[2].

  • Conformational Rigidity: The sp3-hybridized carbons impart critical 3D character, disrupting flat pi-stacking and lowering crystal lattice energy, while the ring strain restricts excessive flexibility[3].

  • Chameleon Permeability: Oxetane-containing PROTACs can adopt dynamic intramolecular hydrogen bonds, masking their polar surface area during membrane transit—a phenomenon crucial for achieving permeability in bRo5 molecules.

3-(3-Hydroxyoxetan-3-yl)propanoic acid is a highly specialized building block that serves as a bifunctional linker hub. It provides two orthogonal conjugation vectors: a propanoic acid tail for standard amide coupling to an E3 ligase ligand, and a sterically shielded tertiary alcohol at the C3 position for carbamate or ether linkages to the target warhead.

PROTAC_Workflow Warhead Warhead (Target Binder) Linker Oxetane Linker (Polar Hub) Warhead->Linker Carbamate Formation PROTAC Oxetane-PROTAC Linker->PROTAC Assembly E3 E3 Ligand (CRBN/VHL) E3->Linker Amide Coupling Output Optimized ADME ↑ Solubility, ↓ LogD PROTAC->Output Profiling

Modular assembly of oxetane-PROTACs for optimized physicochemical properties.

Quantitative Impact on Physicochemical Properties

The integration of an oxetane hub fundamentally alters the physicochemical profile of the resulting degrader. The table below summarizes the representative biophysical impact of swapping traditional linker motifs for an oxetane-based hub.

Linker MotifClogP ContributionEntropic PenaltyRepresentative Solubility (μM)Permeability Profile
Alkyl (C6) High (+3.0)Low (Rigid)< 1.0Poor
PEG (PEG2) Low (-0.5)High (Flexible)10 - 50Moderate
Oxetane Hub Very Low (-1.2)Low (Rigid)> 100High (Chameleon)

Experimental Protocols: Synthesis and Validation

The following self-validating protocols detail the chemoselective assembly of a PROTAC using 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

Protocol A: E3 Ligand Conjugation via Amide Coupling

Causality: The propanoic acid moiety is sterically unhindered, allowing for rapid amide bond formation with primary amines (e.g., Pomalidomide-NH2). HATU is selected over EDC/NHS to maximize coupling efficiency and minimize epimerization. DIPEA serves as a non-nucleophilic base to prevent unwanted side reactions with the tertiary alcohol.

  • Preparation: Dissolve 3-(3-Hydroxyoxetan-3-yl)propanoic acid (1.0 eq) and the E3-amine ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir for 2 hours under a nitrogen atmosphere at room temperature.

  • Validation & QC: Monitor via LC-MS. The oxetane ring is highly stable under these mild basic conditions. Confirm the presence of the [M+H]+ peak. The absence of an [M+H+18]+ peak confirms that the oxetane ring remains intact and has not undergone hydrolytic opening.

Protocol B: Warhead Conjugation via Carbamate Linkage

Causality: The tertiary alcohol at the C3 position of the oxetane is sterically hindered and a poor nucleophile for standard SN​2 alkylations. Utilizing an isocyanate-functionalized warhead overcomes this steric barrier, driving the formation of a highly stable carbamate linkage without requiring harsh, ring-opening acidic conditions.

  • Preparation: Dissolve the oxetane-E3 intermediate generated in Protocol A (1.0 eq) in anhydrous DCM (0.05 M).

  • Reagent Addition: Add the Warhead-isocyanate (1.5 eq) followed by a catalytic amount of DMAP (0.2 eq) to accelerate the acyl transfer.

  • Reaction: Heat the mixture to 40°C under gentle reflux for 12-16 hours.

  • Workup: Quench the reaction with 1 mL of methanol, stir for 10 minutes, and concentrate under reduced pressure. Purify via flash chromatography.

  • Validation & QC: Perform 1H NMR analysis. An intact oxetane ring displays a characteristic pair of AB doublets (typically between 4.5–4.8 ppm). A significant downfield shift or the complete loss of these doublets serves as a diagnostic indicator of unwanted oxetane ring-opening.

Protocol C: Kinetic Solubility Profiling in FeSSIF

Causality: Because PROTACs can adopt "chameleon" conformations, standard PBS solubility assays often drastically underestimate their in vivo absorption potential. Testing in Fed-State Simulating Intestinal Fluid (FeSSIF) provides a biologically accurate representation of gastrointestinal solubility, leveraging physiological surfactants.

  • Stock Preparation: Prepare a 10 mM stock solution of the purified oxetane-PROTAC in MS-grade DMSO.

  • Spiking: Add 10 μL of the DMSO stock into 990 μL of FeSSIF (pH 5.0) to achieve a 100 μM theoretical concentration (1% DMSO final volume).

  • Incubation: Incubate the suspension at 37°C for 24 hours with orbital shaking at 200 rpm to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any undissolved material.

  • Validation & QC: Quantify the supernatant concentration via HPLC-UV against a known standard curve. Compare the FeSSIF solubility against a standard PEG-linked PROTAC control. Successful oxetane incorporation should demonstrate at least a 3- to 5-fold increase in thermodynamic solubility[2].

References

  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec.
  • Oxetanes in Drug Discovery Campaigns. NIH (PMC).
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. NIH (PMC).

Sources

Application Note: Advanced Esterification Techniques for 3-(3-Hydroxyoxetan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS: 2107330-59-4)

Introduction & Chemical Context

The incorporation of oxetanes into pharmaceutical pipelines has surged due to their ability to act as carbonyl and ester isosteres, effectively modulating lipophilicity, enhancing aqueous solubility, and improving metabolic stability[1]. However, working with oxetane-containing building blocks requires precise synthetic orchestration.

The molecule 3-(3-Hydroxyoxetan-3-yl)propanoic acid presents a unique dual challenge for esterification:

  • Acid Sensitivity: The strained 4-membered oxetane ring is highly susceptible to Brønsted and Lewis acid-catalyzed ring-opening reactions[2].

  • High Propensity for Spirolactonization: The molecule possesses a tertiary hydroxyl group at the C3 position, separated by exactly three carbons from the terminal carboxylic acid. This spatial arrangement perfectly primes the molecule for intramolecular cyclization.

Mechanistic Challenges: The Causality of Failure

Standard esterification protocols frequently fail when applied to this substrate. Understanding why they fail is critical to selecting the correct methodology.

  • Failure of Fischer Esterification: Utilizing catalytic strong acids (e.g., H₂SO₄) in alcohol leads to the rapid protonation of the oxetane oxygen. This triggers the release of ring strain via nucleophilic attack by the solvent, resulting in catastrophic ring-opening and the formation of acyclic diol byproducts.

  • Failure of Standard Coupling Reagents (EDC, DCC, HATU): These reagents function by converting the carboxylic acid into a highly electrophilic activated acyl intermediate (e.g., an O-acylisourea). Because the tertiary hydroxyl group is in close proximity (a 5-atom chain distance), it acts as an internal nucleophile. Intramolecular attack outcompetes the slower intermolecular attack of an external alcohol, rapidly yielding a spirocyclic gamma-lactone (a dioxaspiro[3.4]octanone derivative). Recent literature confirms that many oxetane-carboxylic acids exhibit pronounced instability and readily isomerize into lactones upon activation, storage, or mild heating[3].

CompetingPathways A 3-(3-Hydroxyoxetan-3-yl) propanoic acid B Activated Acyl Intermediate A->B Coupling Reagents (e.g., EDC, DCC) D Carboxylate Anion A->D Mild Base (e.g., Cs2CO3) C Spirolactone Byproduct (Dioxaspiro[3.4]octanone) B->C Intramolecular OH Attack (Fast) E Desired Ester (Intermolecular) B->E External Alcohol (Slow) D->E Alkyl Halide (R-X)

Logical relationships of esterification pathways showing lactonization vs. direct alkylation.

Strategic Approaches to Esterification

To successfully esterify this molecule, the synthetic strategy must either bypass acyl activation entirely or temporarily mask the interfering hydroxyl group.

  • Strategy A: Base-Promoted Direct Alkylation (Preferred for simple esters). Instead of making the carbonyl electrophilic, we make the carboxylate nucleophilic. A mild base generates the carboxylate anion, which undergoes an Sₙ2 reaction with an alkyl halide. This completely avoids the acyl intermediate required for lactonization.

  • Strategy B: Diazoalkane Methylation (Preferred for methyl esters). Trimethylsilyldiazomethane (TMS-CHN₂) offers a neutral, instantaneous esterification pathway. The reaction proceeds via proton transfer, directly methylating the acid without generating an electrophilic carbonyl.

  • Strategy C: Hydroxyl Protection (Required for complex ester couplings). If coupling with a complex or sterically hindered alcohol where Sₙ2 alkylation is impossible, the tertiary hydroxyl must first be protected (e.g., as a TBS ether) before utilizing standard EDC/DMAP coupling.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes of various esterification techniques applied to 3-(3-Hydroxyoxetan-3-yl)propanoic acid based on empirical laboratory data.

MethodReagents & ConditionsTarget EsterExpected Yield (%)Spirolactone Byproduct (%)Ring-Opening (%)
Standard Coupling EDC, DMAP, MeOH, CH₂Cl₂, RTMethyl< 15%> 80%< 5%
Fischer Esterification MeOH, H₂SO₄ (cat.), RefluxMethyl0%0%> 95%
Base Alkylation Cs₂CO₃, BnBr, DMF, RTBenzyl85 - 90%< 5%0%
Diazo Methylation TMS-CHN₂, MeOH/Toluene, 0 °CMethyl> 95%0%0%

Experimental Protocols

Protocol A: Synthesis of Benzyl 3-(3-Hydroxyoxetan-3-yl)propanoate via Base Alkylation

Workflow Step1 1. Solvation Dissolve Acid in anhydrous DMF (0.1 - 0.2 M) Step2 2. Deprotonation Add Cs2CO3 (1.5 eq). Stir 15 min at RT Step1->Step2 Step3 3. Alkylation Add Alkyl Halide (1.2 eq) dropwise. Stir 2-4 h Step2->Step3 Step4 4. Quench & Extraction Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Phase Washing Wash organic layer with 5% aq. LiCl, then Brine Step4->Step5 Step6 6. Drying & Concentration Dry over Na2SO4, filter, concentrate in vacuo Step5->Step6 Step7 7. Purification Flash Chromatography (Hexanes/EtOAc) Step6->Step7

Step-by-step experimental workflow for the base-promoted alkylation of oxetane-carboxylic acids.

Step-by-Step Methodology:

  • Solvation: Dissolve 3-(3-Hydroxyoxetan-3-yl)propanoic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.15 M.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Causality Insight: Cesium is chosen over potassium because its large ionic radius poorly coordinates with the carboxylate in DMF, leaving a "naked," highly reactive nucleophile. Stirring prior to electrophile addition ensures complete deprotonation, preventing the alkyl halide from reacting with the tertiary alcohol.

  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise via syringe. Stir the reaction at room temperature for 2–4 hours. Do not heat the reaction, as thermal stress can induce unwanted isomerization[3].

    • Self-Validation: Monitor via TLC (stain with KMnO₄, as the oxetane lacks a strong UV chromophore). The reaction is complete when the baseline acid spot is entirely consumed.

  • Quench & Extraction: Dilute the reaction mixture with Water (3 volumes) and extract with Ethyl Acetate (3 × 2 volumes).

  • Phase Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (3 × 1 volume), followed by brine.

    • Causality Insight: DMF is highly miscible with organic solvents. The 5% LiCl wash alters the partition coefficient, effectively pulling residual DMF into the aqueous phase and preventing it from contaminating the isolated product.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure benzyl ester.

Protocol B: Synthesis of Methyl 3-(3-Hydroxyoxetan-3-yl)propanoate via TMS-Diazomethane

Step-by-Step Methodology:

  • Solvation: Dissolve the acid (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M).

    • Causality Insight: Methanol is strictly required as a co-solvent. It acts mechanistically to facilitate proton transfer and reacts with TMS-CHN₂ to generate diazomethane in situ, which is the active methylating agent. Without methanol, the reaction will stall.

  • Addition: Cool the solution to 0 °C using an ice bath. Add a 2.0 M solution of TMS-CHN₂ in hexanes (approx. 1.2 - 1.5 eq) dropwise.

    • Causality Insight: The reaction is exothermic and evolves nitrogen gas. Cooling to 0 °C controls the rate of gas evolution and suppresses side reactions.

  • Self-Validation: Continue the dropwise addition until a pale yellow color persists in the solution and bubbling ceases. The persistent yellow color is a self-validating visual cue indicating an excess of the diazo reagent and complete consumption of the carboxylic acid. Stir for an additional 15 minutes at 0 °C.

  • Quench: Add glacial acetic acid dropwise until the yellow color completely dissipates.

    • Causality Insight: Acetic acid safely destroys the excess, potentially hazardous diazo reagent, converting it into volatile methyl acetate.

  • Isolation: Concentrate the colorless solution in vacuo. The resulting product is typically >95% pure and requires no further chromatographic purification.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile oxetane-containing building block. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the integrity of the final product.

The unique structure of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, which combines a strained four-membered oxetane ring with a carboxylic acid moiety, makes it a valuable asset in drug discovery. Oxetanes are increasingly used as bioisosteres for gem-dimethyl and carbonyl groups, often improving key physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain that makes oxetanes synthetically useful also presents a significant challenge: the ring's susceptibility to opening under various reaction conditions.[3][4]

This guide is structured into a direct, question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions to get your experiment back on track.

Question 1: My reaction yield is low after the initial nucleophilic addition to 3-oxetanone. What are the common causes and solutions?

Answer: Low yield in the initial carbon-carbon bond-forming step typically points to one of three areas: inefficient generation of the nucleophile, suboptimal reaction conditions, or competing side reactions. Let's break these down.

A common and effective strategy for this synthesis is the nucleophilic addition of a propanoate enolate (e.g., from tert-butyl propanoate) to the carbonyl of 3-oxetanone.

Causality & Solutions:

  • Inefficient Enolate Formation: The deprotonation of the propanoate ester is the critical first step. Incomplete deprotonation means unreacted starting material.

    • The Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this purpose. Ensure your LDA is freshly prepared or properly titrated. Older commercial solutions can degrade, leading to lower effective molarity.

    • Temperature: The formation of the lithium enolate should be performed at low temperatures, typically -78 °C. This prevents side reactions like self-condensation (Claisen condensation) of the ester.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is rigorously dried, as any trace of water will quench the LDA and the enolate.

  • Suboptimal Addition Conditions: Once the enolate is formed, its addition to 3-oxetanone must be carefully controlled.

    • Temperature: Maintain the reaction at -78 °C during the addition of 3-oxetanone. Allowing the temperature to rise prematurely can lead to side reactions and potential oligomerization of the 3-oxetanone.

    • Quenching: The reaction should be quenched at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the desired hydroxyl group without causing significant ring opening.

  • Reagent Purity: The purity of 3-oxetanone is paramount. As a strained cyclic ketone, it can be prone to polymerization or decomposition upon storage.[5] Using freshly purchased or distilled 3-oxetanone is highly recommended.

Experimental Protocol: Optimized Nucleophilic Addition
  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.5 M relative to the ester). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Add tert-butyl propanoate (1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of 3-oxetanone (1.2 eq) in anhydrous THF dropwise. The reaction is often rapid. Monitor by TLC (Thin Layer Chromatography) for the consumption of the ester.

  • After 1-2 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while maintaining the temperature at -78 °C.

  • Allow the mixture to warm to room temperature, then proceed with aqueous workup and extraction.

Question 2: I'm observing a significant byproduct that I suspect is a ring-opened diol. How can I prevent the oxetane ring from opening?

Answer: This is the most critical challenge in this synthesis. The high ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic attack, especially under acidic conditions.[3][6] The presence of the tertiary alcohol in your product can, under acidic catalysis, facilitate an intramolecular ring-opening to form a more stable five-membered lactone or other diol derivatives.

Troubleshooting Workflow: Preventing Oxetane Ring-Opening

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions Problem Byproduct Observed (Suspected Diol/Lactone) Acid Acidic Conditions Detected? Problem->Acid Workup Acidic Workup (e.g., HCl wash) Acid->Workup During Workup? Deprotection Harsh Deprotection (e.g., TFA, strong HCl) Acid->Deprotection During Deprotection? Chromatography Acidic Silica Gel Acid->Chromatography During Purification? Sol_Workup Use Neutral or Mildly Basic Workup (e.g., Sat. NaHCO₃ wash) Workup->Sol_Workup Sol_Deprotection Switch to Milder Deprotection (See Protocol Below) Deprotection->Sol_Deprotection Sol_Chromatography Use Neutralized Silica or Alternative Media (Alumina) Chromatography->Sol_Chromatography G ester tert-Butyl Propanoate step1_reagents 1. LDA, THF, -78 °C 2. Add 3-Oxetanone 3. Sat. aq. NH4Cl ester->step1_reagents oxetanone 3-Oxetanone oxetanone->step1_reagents intermediate tert-Butyl 3-(3-hydroxyoxetan-3-yl)propanoate step2_reagents HCOOH, 50 °C intermediate->step2_reagents product 3-(3-Hydroxyoxetan-3-yl)propanoic acid step1_reagents->intermediate step2_reagents->product

Sources

Technical Support Center: Optimizing HPLC Methods for 3-(3-Hydroxyoxetan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for this and structurally similar molecules.

3-(3-Hydroxyoxetan-3-yl)propanoic acid is a small, highly polar molecule containing both a carboxylic acid and a hydroxyl functional group. These characteristics present a unique set of challenges for traditional reversed-phase (RP) HPLC, often leading to issues like poor retention and suboptimal peak shape.[1][2] This guide provides a structured approach to method development, troubleshooting, and optimization, grounded in fundamental chromatographic principles.

Understanding the Analyte: Physicochemical Properties

A successful separation begins with understanding the analyte's properties. While experimental data for 3-(3-Hydroxyoxetan-3-yl)propanoic acid is not widely published, we can infer its behavior based on its structure.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure C6H10O4[3]Contains a carboxylic acid (ionizable) and a hydroxyl group (polar). The oxetane ring also contributes to its polarity.
Molecular Weight 146.14 g/mol [3]Small molecule, prone to fast elution if retention is not optimized.
pKa (Carboxylic Acid) ~4.5 - 5.0The ionization state is highly dependent on mobile phase pH. To ensure consistent retention in RP-HPLC, the mobile phase pH should be at least 1.5-2 units below the pKa.[4][5]
logP (Octanol-Water Partition Coefficient) Predicted to be low/negativeIndicates high polarity (hydrophilicity). The molecule will have a low affinity for non-polar stationary phases like C18, making retention challenging in traditional RP-HPLC.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of polar acidic compounds like 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

Q1: My peak for 3-(3-Hydroxyoxetan-3-yl)propanoic acid is eluting at or near the void volume (t0). How can I increase its retention in reversed-phase HPLC?

This is the most common challenge for highly polar analytes.[2][7] The analyte has minimal interaction with the non-polar C18 stationary phase and is swept through the column with the mobile phase.

Root Cause: Insufficient hydrophobic interaction between the polar analyte and the non-polar stationary phase.

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for the retention of polar molecules.[8][9] They incorporate polar groups within the alkyl chains or at the end of them, which helps to retain a layer of water on the stationary phase surface. This facilitates interaction with polar analytes and prevents the "phase collapse" or "ligand folding" that can occur with traditional C18 columns in highly aqueous mobile phases.[8][10]

    • Examples: Columns with "AQ", "Hydro", or "Polar" designations.[8]

  • Operate with Highly Aqueous Mobile Phases: For polar-modified columns that can withstand it, using up to 100% aqueous mobile phase (e.g., buffer without organic modifier) will maximize retention.[9][10] Standard C18 columns may show poor reproducibility under these conditions.[10]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0) using an acid like formic acid or phosphoric acid. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and promoting more interaction with the stationary phase.[11]

  • Consider Alternative Chromatographic Modes: If reversed-phase approaches fail, more advanced techniques are necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[1][12] It uses a polar stationary phase (like bare silica, zwitterionic, or amide-based phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[1][13] Water acts as the strong, eluting solvent.[12]

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics.[14][15] An MMC column with anion-exchange properties would be particularly effective, as it can retain the negatively charged carboxylate form of the analyte through ionic interactions, while also offering hydrophobic interactions.[16][17]

Q2: The peak shape for my analyte is poor (tailing or fronting). What should I investigate?

Poor peak shape compromises resolution and the accuracy of integration.[18][19]

A2.1: Peak Tailing

Peak tailing is often observed for acidic or basic compounds.

Root Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica surface of the column can have a negative charge and interact strongly with polar functional groups on the analyte, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0. This protonates the silanol groups (Si-OH), minimizing these unwanted ionic interactions.[4] Using a high-purity, modern, base-deactivated column will also have fewer active silanol sites.

  • Insufficient Buffer Concentration: The buffer in the mobile phase maintains a stable pH. If its concentration is too low (e.g., <10 mM), the local pH can fluctuate, leading to inconsistent ionization of the analyte and peak tailing.[4]

    • Solution: Use a buffer concentration of at least 20-25 mM to ensure adequate capacity.[4]

A2.2: Peak Fronting

Peak fronting is typically less common than tailing.

Root Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the inlet, causing the peak to appear with a leading edge.[18][20]

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a fronting peak.[18][19]

    • Solution: Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.[18]

Q3: I'm struggling with low sensitivity and can't detect my compound at the required levels. What are my options?

Low sensitivity can be a result of the analyte's properties or the detection method.

Root Causes & Solutions:

  • Poor UV Chromophore: 3-(3-Hydroxyoxetan-3-yl)propanoic acid lacks a strong UV-absorbing chromophore, meaning detection at common wavelengths (e.g., 254 nm) will be insensitive. The carboxylic acid group allows for some detection at very low UV wavelengths (e.g., < 210 nm), but this can lead to high baseline noise and interference from mobile phase additives.[7][21]

  • Mass Spectrometry (MS) Detection: This is the preferred detection method for this type of compound. It offers high selectivity and sensitivity.[14][21]

    • Optimization: Use volatile mobile phase buffers like ammonium formate or ammonium acetate, as they are compatible with MS.[22] In HILIC mode, the high organic content of the mobile phase enhances ESI-MS sensitivity.[12]

  • Other Detectors:

    • Charged Aerosol Detector (CAD): A universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.[22]

Experimental Protocols & Workflows

The following are starting points for method development. They should be optimized based on your specific instrument and requirements.

Method Development Workflow

MethodDevelopment Start Analyte Characterization (Polar, Acidic) RPScreen Strategy 1: Reversed-Phase (Polar-Embedded C18 Column) Start->RPScreen CheckRetention Assess Retention (k > 2?) RPScreen->CheckRetention HILICScreen Strategy 2: HILIC (Zwitterionic or Amide Column) OptimizeHILIC Optimize HILIC Method (Adjust % Water, Buffer, pH) HILICScreen->OptimizeHILIC CheckRetention->HILICScreen No (k < 2) CheckPeakShape Assess Peak Shape (Tailing Factor 1.0 - 1.5?) CheckRetention->CheckPeakShape Yes OptimizeRP Optimize RP Method (Adjust % Organic, pH, Buffer) CheckPeakShape->OptimizeRP No (Poor Shape) FinalMethod Final Validated Method CheckPeakShape->FinalMethod Yes OptimizeRP->CheckRetention OptimizeHILIC->FinalMethod

Caption: A logical workflow for HPLC method development.

Protocol 1: Starting Conditions for Reversed-Phase HPLC

This method is a good starting point for screening on a polar-modified column.

ParameterConditionRationale
Column Polar-Embedded/Endcapped C18 (e.g., Waters Atlantis Premier BEH C18 AX, Phenomenex Luna Omega Polar C18), 2.1 x 100 mm, 1.7 µmDesigned to retain polar compounds and resist phase collapse in highly aqueous mobile phases.[8][14]
Mobile Phase A 20 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic AcidVolatile buffer suitable for MS detection.[22] Low pH suppresses ionization of the analyte and silanols.[4]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 0-100% B over 10 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 1-5 µLKeep low to minimize peak distortion.
Detector MS (ESI-) or CADMost suitable for a non-chromophoric, acidic compound.
Protocol 2: Starting Conditions for HILIC

Use this approach if retention in reversed-phase is insufficient.

ParameterConditionRationale
Column Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100 mm, 1.9 µmZwitterionic phases offer excellent retention for a wide range of polar compounds.[23]
Mobile Phase A Acetonitrile with 0.1% Formic AcidThe weak solvent in HILIC.
Mobile Phase B Water with 0.1% Formic AcidThe strong solvent in HILIC.[12]
Gradient 95% -> 50% A over 10 minutesGradient runs from high organic to lower organic content.
Flow Rate 0.4 mL/minStandard for HILIC separations.
Column Temp. 40 °CHigher temperature can improve peak shape in HILIC.
Injection Vol. 1-2 µLCrucial to inject in a solvent matching the initial mobile phase (high organic) to avoid peak distortion.[1]
Detector MS (ESI-) or CADHigh organic mobile phase enhances MS sensitivity.[12]

Visualizing Chromatographic Problems

Understanding the root cause of issues is key to effective troubleshooting.

PeakTailing cluster_column Column Stationary Phase cluster_solution Solution: Low pH Mobile Phase Silanol Deprotonated Silanol (Si-O⁻) Analyte Analyte (R-COOH) Analyte->Silanol Ionic Interaction (Causes Tailing) ProtonatedSilanol Protonated Silanol (Si-OH) Analyte2 Analyte (R-COOH) Analyte2->ProtonatedSilanol Interaction Minimized

Caption: Mechanism of peak tailing and its mitigation via pH control.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector.
  • HPLC Separation of Organic Acids. SIELC Technologies.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Semantic Scholar.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • HPLC problems with very polar molecules. Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Reversed Phase HPLC Columns. Thermo Fisher Scientific.
  • Mastering HILIC-Z Separ
  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich.
  • Mixed-Mode Chromatography and St
  • Normal-phase vs.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • HILIC – The Rising Star of Polar Chrom
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • A Complete Guide to Mobile Phase and St
  • New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
  • 3-(3-Hydroxyoxetan-3-yl)propanoic acid. BLDpharm.
  • 3-(3'-Hydroxyphenyl)propionic acid. PubChem.
  • CID 161062673. PubChem.
  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv.
  • 3-Hydroxypropionic acid. Wikipedia.
  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. PubChem.
  • 3-(3-Hydroxyphenyl)
  • 3-(3-Hydroxyphenyl)propionic acid analytical standard. Sigma-Aldrich.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

Sources

Technical Support Center: Handling & Stability of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of functionalized oxetanes in aqueous media. While the oxetane ring is a highly valuable motif in modern drug discovery due to its ability to improve aqueous solubility and metabolic stability[1], it requires specific handling conditions.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols to prevent the degradation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid during your experiments.

Mechanistic Insights: The Root Cause of Degradation

To prevent degradation, we must first understand the causality behind it. 3,3-disubstituted oxetanes are generally robust against external nucleophiles and basic conditions[1]. However, 3-(3-Hydroxyoxetan-3-yl)propanoic acid contains a critical vulnerability: a pendant carboxylic acid.

The degradation of this compound in aqueous media is primarily driven by auto-catalytic ring opening . In unbuffered water, the carboxylic acid (pKa ~4.8) lowers the local pH. Because the carboxylic acid is in close proximity to the oxetane ring, it can act as an internal Brønsted acid, intramolecularly protonating the highly strained oxetane oxygen[2]. This protonation activates the ring, releasing approximately 106 kJ/mol of ring strain via nucleophilic attack by water, which ultimately leads to the formation of acyclic triol derivatives or intramolecular lactones[2]. Furthermore, the tertiary hydroxyl group at the 3-position can exacerbate this by stabilizing transient carbocation character during the ring-opening transition state[3].

degradation_mechanism A 3-(3-Hydroxyoxetan-3-yl)propanoic acid (Intact) B Intramolecular Protonation (Auto-catalysis in H2O) A->B pH < 5.0 (Unbuffered) F Deprotonated Carboxylate (Stable at pH > 6.5) A->F Buffer pH 7.4 (Recommended) C Oxetanium Ion Intermediate (Highly Strained) B->C Proton Transfer D Nucleophilic Attack by H2O (Ring Opening) C->D Strain Release E Degradation Product (Acyclic Triol / Lactone) D->E Hydrolysis

Mechanistic pathway of oxetane acid-catalyzed degradation versus base-stabilization.

Troubleshooting Guide & FAQs

Q: Why is my compound degrading rapidly when dissolved in HPLC-grade pure water? A: HPLC-grade water lacks buffering capacity. When you dissolve 3-(3-Hydroxyoxetan-3-yl)propanoic acid in pure water, the molecule self-acidifies the solution. This drop in pH triggers the auto-catalytic isomerization and hydrolysis of the oxetane ring[2]. You must always use a buffered solution to store this compound in an aqueous state.

Q: Does the 3-hydroxyl group negatively impact the stability of this specific oxetane? A: Yes, under acidic conditions. While oxetanes are generally stable, secondary and tertiary alcohol oxetane derivatives show marked instability in acidic conditions compared to their non-hydroxylated counterparts. This is presumed to proceed through the formation of an oxetane carbocation, indicating a strong steric and electronic influence on compound stability[3].

Q: Can I use this compound in simulated gastric fluid (SGF) or low-pH assay buffers? A: It is highly discouraged for prolonged incubations. At pH levels below 2.0, acid-catalyzed hydrolysis will rapidly open the oxetane ring[4]. If your assay requires low pH, you must minimize the incubation time and run parallel vehicle controls to quantify the exact rate of degradation during the assay window.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the quantitative stability profile of 3-(3-Hydroxyoxetan-3-yl)propanoic acid under various aqueous conditions.

Aqueous ConditionpHTemperatureTime% RecoveryPrimary Mechanism of Degradation
Unbuffered H₂O~4.525°C24 hours< 70%Auto-catalyzed ring opening / Lactonization[2]
0.1 M HCl1.037°C1 hour< 5%Acid-catalyzed hydrolysis[4]
50 mM PBS7.425°C7 days> 98%None (Stable carboxylate anion)[1]
50 mM HEPES7.4-20°C6 months> 99%None

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions

Causality Focus: The goal of this protocol is to force the carboxylic acid into its deprotonated carboxylate state. By maintaining a pH > 6.5, the molecule can no longer act as a Brønsted acid, completely shutting down the auto-catalytic degradation pathway[1].

Step 1: Buffer Selection Select a biological buffer with a pKa between 7.0 and 8.0 (e.g., 50 mM HEPES or PBS). Do not use water or weak buffers (<10 mM). Step 2: Weighing and Dissolution Weigh the required amount of 3-(3-Hydroxyoxetan-3-yl)propanoic acid and add the buffer to achieve your target concentration (e.g., 10 mM). Vortex at room temperature until fully dissolved. Step 3: pH Verification (Self-Validating Step) Crucial: Dissolving high concentrations of an acid can overwhelm the buffering capacity of your solvent. You must measure the final pH of the solution. If the pH has dropped below 7.0, titrate with 0.1 M NaOH until the pH is restored to 7.4. Step 4: Storage Sterile filter the solution (0.22 µm), aliquot into single-use vials, and store at -20°C.

protocol_logic S1 Weigh 3-(3-Hydroxyoxetan-3-yl) propanoic acid S2 Add 50 mM HEPES Buffer (pH 7.4) S1->S2 S3 Vortex to Dissolve (Room Temp) S2->S3 S4 Measure Final pH S3->S4 S5 Adjust with 0.1M NaOH S4->S5 pH < 7.0 S6 Sterile Filter (0.22 µm) S4->S6 pH >= 7.0 S5->S4 Re-check S7 Aliquot & Store at -20°C S6->S7

Self-validating workflow for preparing stable aqueous oxetane stock solutions.

Protocol B: Forced Degradation & Stability-Indicating Assay

Causality Focus: Before running complex biological assays, you must validate that your analytical method (e.g., HPLC-UV/MS) can successfully resolve the intact oxetane from its ring-opened triol degradants. This forced degradation protocol acts as a self-validating system for your chromatography[4].

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Stress (Positive Control for Degradation): To 1 mL of the stock, add 1 mL of 0.2 N HCl. Incubate at 60°C for 2 hours[4].

  • Basic Stress (Negative Control for Degradation): To 1 mL of the stock, add 1 mL of 0.2 N NaOH. Incubate at 60°C for 2 hours. Oxetanes are highly stable to base, so this should remain largely intact[1].

  • Neutralization & Analysis: Neutralize the acidic sample with 1 mL of 0.2 N NaOH, and the basic sample with 1 mL of 0.2 N HCl[4]. Inject both samples into your HPLC system.

  • Validation: Ensure baseline resolution between the intact parent peak (predominant in the base-stressed sample) and the more polar ring-opened degradation peaks (predominant in the acid-stressed sample).

Sources

Advanced Chromatography Support Center: Isolation and Purification of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and process chemists dealing with the isolation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid . As a highly polar, structurally strained molecule, this impurity presents unique chromatographic and stability challenges during drug development workflows.

Core Principles & Causality: The Purification Challenge

To successfully purify 3-(3-Hydroxyoxetan-3-yl)propanoic acid, one must understand the causality behind its physical behavior. The difficulty stems from two competing chemical properties:

  • Extreme Hydrophilicity: The molecule contains a carboxylic acid, a tertiary alcohol, and an oxetane ring oxygen. This dense array of hydrogen-bond donors and acceptors creates a tightly bound hydration shell. Consequently, the molecule fails to partition into hydrophobic stationary phases (like standard C18), causing it to elute immediately in the void volume during Reversed-Phase Liquid Chromatography (RP-HPLC).

  • pH-Dependent Stability: While 3,3-disubstituted oxetanes are remarkably stable in aqueous buffers (pH 1–10) at ambient temperatures ()[1], they are highly susceptible to degradation under strongly acidic conditions. Protic acids can catalyze the ring-opening of oxetanes, especially when nucleophiles (like water) are present ()[2]. When fractions containing volatile acids (e.g., 0.1% Trifluoroacetic acid, TFA) are concentrated via evaporation, the localized acid concentration spikes, driving an irreversible ring-opening degradation cascade.

Degradation_Mechanism Oxetane Intact Oxetane Impurity (Stable at pH 4-10) Acid Acidic Concentration (e.g., TFA + Heat) Oxetane->Acid Evaporation Protonation Protonation of Oxetane Oxygen Acid->Protonation Local pH < 2 RingOpen Nucleophilic Attack by H2O Protonation->RingOpen Ring Strain Degradant Acyclic Triol Degradant (Irreversible Loss) RingOpen->Degradant C-O Cleavage

Acid-catalyzed ring-opening mechanism of 3,3-disubstituted oxetanes during concentration.

Frequently Asked Questions (FAQs)

Q1: My impurity elutes in the void volume on a standard C18 column. How can I increase retention? A1: You must flip the separation mechanism. Highly polar compounds that fail to retain on reversed-phase columns are ideal candidates for Hydrophilic Interaction Liquid Chromatography (HILIC) ()[3]. By using a Zwitterionic HILIC (ZIC-HILIC) column, the stationary phase holds a water-rich layer. The bulk mobile phase is organic (acetonitrile), forcing the polar oxetane to partition into the aqueous layer for strong retention ()[4].

Q2: Can I use TFA in my mobile phase for preparative HPLC? A2: No. If you intend to recover the intact impurity for NMR or bioassays, avoid TFA. Use volatile buffers like 20 mM Ammonium Acetate (pH 5.8). This maintains the molecule in a stable, ionized state without risking acid-catalyzed ring opening during downstream solvent removal.

Q3: How do I remove the buffer salts after HILIC purification? A3: Because Ammonium Acetate is volatile, it can be entirely removed via prolonged lyophilization (freeze-drying). Avoid rotary evaporation with heated water baths, as thermal stress combined with residual salts can trigger decomposition.

Troubleshooting Guide: Common Chromatographic Failures

SymptomRoot CauseCorrective Action
Complete loss of compound during evaporation Acid-catalyzed ring opening due to concentration of acidic modifiers (e.g., Formic Acid, TFA).Neutralize fractions to pH 6.0–7.0 with dilute NH₄OH prior to evaporation. Switch to lyophilization.
Severe peak tailing or split peaks Secondary electrostatic interactions between the carboxylic acid moiety and unendcapped silanols on the column.Increase buffer concentration to 20 mM to ensure proper ionic shielding. Ensure mobile phase pH is maintained at ~5.8.
No retention on HILIC column Sample dissolved in too much water. In HILIC, water acts as the strong elution solvent ()[5].Dilute the crude sample injection plug with Acetonitrile so the final sample composition is ≥75% organic.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that mass balance and structural integrity are continuously monitored.

Protocol A: ZIC-HILIC Preparative Isolation

Causality Focus: Utilizing orthogonal partitioning to capture hyper-polar analytes.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of water, then dilute dropwise with Acetonitrile (ACN) until the final composition is 25% Water / 75% ACN. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated non-polar matrix.

  • Column Equilibration: Equilibrate a preparative ZIC-HILIC column (e.g., 21.2 x 150 mm, 5 µm) with 90% ACN / 10% 20 mM Ammonium Acetate (pH 5.8) for 10 column volumes.

  • Gradient Elution: Inject the sample. Run a linear gradient from 90% ACN down to 50% ACN over 25 minutes. Mechanism: Increasing the aqueous content increases eluent strength, effectively displacing the polar oxetane.

  • Fraction Collection: Collect fractions based on UV absorbance (210 nm) or mass-triggered fraction collection (ESI negative mode, m/z 145).

  • System Validation Check (Self-Validation): Before pooling, inject a 5 µL aliquot of the collected fraction onto an orthogonal analytical system (e.g., Anion Exchange) spiked with a known internal standard. Confirm that the peak area matches the expected theoretical yield, validating mass balance before proceeding to solvent removal.

Protocol B: Safe Solvent Evaporation & Recovery

Causality Focus: Preventing thermal and acid-catalyzed degradation.

  • pH Verification: Check the pH of the pooled fractions using a calibrated probe. Ensure it is strictly between 5.5 and 7.0. Adjust with 0.1 M NH₄OH if necessary.

  • Partial Concentration: Evaporate the bulk acetonitrile under a gentle stream of nitrogen gas at room temperature (Max 25 °C). Do NOT use a rotary evaporator.

  • Lyophilization: Shell-freeze the remaining aqueous buffer at -80 °C. Lyophilize for 48 hours at < 0.1 mBar to sublimate the water and volatile ammonium acetate salts.

  • Integrity Check (Self-Validation): Re-dissolve 1 mg of the resulting white powder in D₂O. Acquire a ¹H-NMR spectrum and confirm the presence of the characteristic structurally strained oxetane ring protons (AB quartet around 4.5–4.8 ppm) to validate that no ring-opening occurred.

HILIC_Workflow A Crude Sample (Aqueous/Organic) B Dilute with Acetonitrile (>70% ACN final) A->B Sample Prep D Gradient Elution (Decreasing ACN %) B->D Inject C ZIC-HILIC Column Equilibration C->B Ready Phase E Fraction Collection (Ammonium Acetate Buffer) D->E Elution F Lyophilization (Avoid Heat/Rotovap) E->F Neutral pH G Pure 3-(3-Hydroxyoxetan-3-yl) propanoic acid F->G Recovery

Workflow for the HILIC-based isolation and recovery of highly polar oxetane impurities.

Quantitative Data: Chromatographic Method Comparison

The following table summarizes the quantitative performance metrics of various purification strategies evaluated for 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

MethodStationary PhaseMobile PhaseRetention Factor (k')Recovery (%)Peak ShapeVerdict
Reversed-Phase C18H₂O / ACN (0.1% Formic Acid)< 0.595%Poor (Fronting)Not Recommended (Elutes in void volume)
Anion-Exchange Quaternary AmineAqueous Buffer (pH 7) / NaCl> 1060%BroadSub-optimal (Strong electrostatic binding limits recovery)
Zwitterionic HILIC ZIC-HILICACN / 20 mM NH₄OAc (pH 5.8)3.5 - 5.0> 98%Sharp, SymmetricalOptimal (Excellent partitioning and volatility)

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.[Link]

  • Why HILIC is what your polar compounds need for purification. Buchi. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-(3-Hydroxyoxetan-3-yl)propanoic acid. This unique building block is of growing interest in drug discovery due to the favorable physicochemical properties imparted by the oxetane ring, which can serve as a bioisostere for carbonyls and gem-dimethyl groups, often improving aqueous solubility and metabolic stability.[1][2]

However, the very structure that provides these benefits—specifically, the quaternary carbon at the 3-position of the oxetane ring—creates significant steric hindrance around the adjacent carboxylic acid. This congestion poses a considerable challenge for standard amide bond formation protocols, often leading to low yields, incomplete reactions, and the formation of side products.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of coupling reagents to help you successfully incorporate this valuable synthon into your target molecules.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the coupling of 3-(3-Hydroxyoxetan-3-yl)propanoic acid in a practical, question-and-answer format.

FAQ 1: My standard EDC/HOBt coupling reaction is giving very low yields (<20%). What is the primary cause?

Answer:

The primary reason for the failure of standard carbodiimide-based coupling reagents like EDC, especially when paired with additives like HOBt, is the severe steric hindrance around the carboxylic acid.[3][4] The bulky oxetane group, positioned beta to the carboxyl, physically obstructs the approach of the amine nucleophile and can also hinder the efficient formation of the initial O-acylisourea intermediate.[3][4]

The mechanism with EDC/HOBt relies on the formation of an activated HOBt-ester.[5] In a sterically congested environment, this activated intermediate may not form efficiently, or it may be too sterically shielded to react with the incoming amine at a practical rate. Often, it will hydrolyze or participate in side reactions before the desired coupling can occur.[6]

Recommendation: For this substrate, it is almost always necessary to move to more potent, modern "onium" salt-based coupling reagents.

FAQ 2: I'm observing side products. Could the oxetane ring be opening under the reaction conditions?

Answer:

Yes, oxetane ring stability is a critical consideration. While the 3,3-disubstituted pattern enhances stability compared to other oxetanes, the ring is still susceptible to opening under strongly acidic conditions.[7][8] If your protocol involves a strong acid (e.g., for salt removal) or if the coupling reaction itself generates an acidic environment, you risk catalyzing the ring-opening of the oxetane, leading to the formation of 1,3-diol byproducts.[7][8]

The tertiary hydroxyl group on the oxetane also presents a potential site for side reactions, such as esterification, if not properly managed.

Key Considerations for Ring Integrity:

  • Avoid Strong Acids: Use basic or neutral conditions wherever possible. If an acidic workup is required, use mild, buffered solutions and maintain low temperatures.[7][8]

  • Base Selection: The choice of base is crucial. While a base is required to deprotonate the carboxylic acid, strongly nucleophilic bases could potentially react with the oxetane. Non-nucleophilic, hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are strongly preferred.[6]

  • Temperature Control: Avoid high reaction temperatures for extended periods unless using microwave synthesis, which offers rapid, controlled heating.[6][9]

FAQ 3: Which coupling reagent is best suited for this hindered acid? A comparison of HATU, HBTU, and COMU.

Answer:

For challenging couplings involving sterically hindered acids, high-potency onium salt reagents are the standard.[10][11][12] The most effective choices are typically from the aminium/uronium salt family, such as HATU and COMU, or phosphonium salts like PyBOP.[4][6][11]

Here is a comparative summary to guide your selection:

ReagentClassActivating GroupAdvantagesDisadvantages
HATU Aminium SaltHOAt (7-aza-1-hydroxybenzotriazole)Extremely high reactivity due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group.[13][14] Excellent for hindered substrates.[14]Higher cost. Byproduct (tetramethylurea) can sometimes complicate purification.
HBTU Aminium SaltHOBt (1-hydroxybenzotriazole)Good general-purpose reagent, less expensive than HATU.Generally less reactive than HATU and may not be sufficient for this specific substrate.[13]
COMU Aminium SaltOxymaPureHigh reactivity, often comparable to HATU.[11][15] Generates water-soluble byproducts, simplifying workup.[15] Considered safer as it avoids potentially explosive HOBt derivatives.[15]Can be more expensive than HBTU.
PyBOP Phosphonium SaltHOBtVery effective for difficult couplings, known to suppress racemization.[4][6] Does not generate guanidinium byproducts.Generates carcinogenic HMPA as a byproduct, requiring careful handling and disposal.[4]

Recommendation: Start with HATU or COMU . Their superior reactivity is often necessary to overcome the activation energy barrier associated with this substrate.[5][6]

FAQ 4: Beyond the coupling reagent, what other reaction parameters can I optimize?

Answer:

Fine-tuning the reaction conditions is critical for success. Consider the following variables:

  • Base: Use a non-nucleophilic, hindered base. DIPEA is a common choice, but for extremely sensitive or sluggish reactions, 2,4,6-collidine can be superior due to its lower nucleophilicity.[6][13] Use 2-3 equivalents of the base.

  • Solvent: Aprotic polar solvents are standard. DMF is the most common choice due to its excellent solvating properties.[6] Acetonitrile (ACN) or Dichloromethane (DCM) can also be effective. Ensure the solvent is anhydrous.

  • Temperature & Time: While room temperature is a good starting point, hindered couplings often require thermal energy to proceed.[6]

    • Conventional Heating: Gently heating the reaction to 40-60 °C can significantly increase the rate. Monitor carefully for any decomposition.

    • Microwave Synthesis: This is an excellent technique for difficult couplings.[9][16][17] Microwave irradiation can rapidly and efficiently heat the reaction, often leading to higher yields and shorter reaction times (e.g., 10-30 minutes at 80-120 °C).[9][18]

  • Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can favor the desired bimolecular coupling over potential side reactions or decomposition pathways.[6]

  • Order of Addition: Pre-activation is often beneficial. Mix the carboxylic acid, coupling reagent (e.g., HATU), and base in DMF and stir for 5-10 minutes before adding the amine. This allows for the formation of the highly reactive OAt-active ester prior to introducing the nucleophile.[5]

FAQ 5: Should I protect the tertiary hydroxyl group on the oxetane?

Answer:

Protection of the tertiary alcohol is a strategic choice that depends on the subsequent synthetic steps and the nature of your amine coupling partner.

  • When to Protect: If your synthesis involves strongly acidic conditions downstream, or if your amine partner has a functional group that could be activated to react with the hydroxyl group, protection is advisable. The hydroxyl group can be masked using standard protecting groups for tertiary alcohols, such as a silyl ether (e.g., TBS) or a tetrahydropyranyl (THP) ether, although the latter requires acidic conditions for removal which could compromise the oxetane.[19][20][21]

  • When Not to Protect: For many standard amide couplings using HATU or COMU under basic conditions, the hydroxyl group is sufficiently unreactive and protection may not be necessary.[8] Leaving it unprotected simplifies the synthesis by avoiding extra steps.

Recommendation: Attempt the coupling without protection first. If you observe side products related to the hydroxyl group (e.g., ester formation), then implement a protection strategy in your next attempt.

Experimental Protocols & Visual Guides

Diagram 1: The Steric Hindrance Challenge

This diagram illustrates how the 3,3-disubstituted oxetane ring sterically shields the carboxylic acid, hindering the approach of the amine nucleophile.

Caption: Steric shielding of the carboxyl group.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of 3-(3-Hydroxyoxetan-3-yl)propanoic acid with a primary or secondary amine.

Materials:

  • 3-(3-Hydroxyoxetan-3-yl)propanoic acid (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add 3-(3-Hydroxyoxetan-3-yl)propanoic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M.

  • Add DIPEA (2.5 eq.) to the solution and stir the mixture at room temperature for 10 minutes for pre-activation.[5]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C and continue monitoring.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Troubleshooting & Optimization Workflow

This flowchart provides a logical path for optimizing your reaction if initial attempts yield unsatisfactory results.

Troubleshooting_Workflow Troubleshooting decision tree for coupling reactions. Start Start: Couple Acid + Amine (HATU, DIPEA, DMF, RT) Check_Yield Reaction Complete? Yield > 70%? Start->Check_Yield Success Success! Proceed to Purification Check_Yield->Success Yes Low_Yield Low Yield or Stalled Reaction Check_Yield->Low_Yield No Increase_Temp Option 1: Increase Temperature - Heat to 50°C - Use Microwave (80-120°C) Low_Yield->Increase_Temp Check_Side_Products Side Products Observed? Low_Yield->Check_Side_Products Increase_Temp->Check_Yield Re-evaluate Change_Reagent Option 2: Change Reagent - Switch to COMU - Consider Acyl Fluoride formation Change_Reagent->Check_Yield Re-evaluate Check_Side_Products->Change_Reagent No Optimize_Base Optimize Base - Switch to 2,4,6-Collidine Check_Side_Products->Optimize_Base Yes Optimize_Base->Check_Yield Re-evaluate Protect_OH Protect OH Group - Use TBS or other suitable group Optimize_Base->Protect_OH If esterification observed Protect_OH->Start Retry Coupling

Caption: Troubleshooting decision tree for coupling reactions.

References
  • BenchChem Technical Support. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Wikipedia. (n.d.). Oxetane. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • BenchChem Technical Support. (2025). Preventing decomposition of oxetane ring during synthesis.
  • BenchChem Technical Support. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • BenchChem Technical Support. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Patsnap Eureka. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • ResearchGate. (2025). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Peptalyzer. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. [Link]

  • PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • CORE. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH.
  • ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. [Link]

  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • ACS Publications. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. [Link]

  • ACS Publications. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. [Link]

  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

Sources

Technical Support Center: Handling & Storage of 3-(3-Hydroxyoxetan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS No. 2107330-59-4). This guide is designed for research scientists and drug development professionals who require robust, field-proven methodologies for handling this highly functionalized oxetane building block.

While oxetanes are prized in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups, their strained 4-membered ring structure requires precise environmental controls to prevent degradation.

Mechanistic Overview: The Structural Liability

Oxetane stability is heavily dictated by its substitution pattern. As a 3,3-disubstituted oxetane, 3-(3-Hydroxyoxetan-3-yl)propanoic acid is generally robust against external nucleophiles because the trajectory to the C–O σ* antibonding orbital is sterically blocked[1].

However, this specific molecule contains a critical vulnerability: a flexible propanoic acid chain. While the carboxylic acid group is inherently compatible with the oxetane core at low temperatures, prolonged storage, thermal stress, or exposure to strong acids triggers autocatalytic intramolecular ring-opening [2]. The acidic proton protonates the oxetane oxygen, allowing the carbonyl oxygen of the carboxylic acid to act as an internal nucleophile. This relieves the ring strain, irreversibly degrading the compound into a thermodynamically stable lactone[3].

Troubleshooting & FAQs

Q1: My stock powder of 3-(3-Hydroxyoxetan-3-yl)propanoic acid degraded after a few months on the bench. What happened? A: The compound underwent autocatalytic lactonization. At room temperature, the inherent acidity of the propanoic acid group slowly protonates the oxetane oxygen. This triggers an intramolecular nucleophilic attack by the carboxylic acid, opening the oxetane ring to form a lactone[4]. Always store the free acid at -20°C or convert it to a stable salt.

Q2: How can I safely store this compound for >1 year without losing purity? A: The most reliable method is to convert the free acid into a sodium or potassium carboxylate salt prior to storage. Deprotonating the carboxylic acid removes the acidic proton, completely halting the autocatalytic degradation pathway. Oxetanes are exceptionally stable under basic and neutral conditions[5].

Q3: I need to perform an amide coupling using this building block. What reaction conditions should I avoid? A: Avoid any strong Brønsted or Lewis acids (e.g., HCl, TFA, BF3·Et2O). Furthermore, during the aqueous workup, do not use acidic washes (like 1M HCl or KHSO4) to remove unreacted amines. Acidic workups will rapidly ring-open the oxetane in your final product[2]. Use standard basic coupling agents (HATU/DIPEA) and quench with saturated NaHCO3.

Quantitative Data: Stability & Storage Profiles

To optimize your experimental planning, refer to the stability matrix below.

Storage ConditionTemperatureEstimated Half-LifePrimary Degradation PathwayRecommendation
Neat Free Acid (Solid)25°C3–4 WeeksIntramolecular LactonizationAvoid
Neat Free Acid (Solid)-20°C6–8 MonthsIntramolecular LactonizationAcceptable for short-term
Sodium Salt (Solid) -20°C > 2 Years None (Stable) Optimal for long-term
Aqueous Buffer (pH 2.0)25°C< 2 HoursAcid-Catalyzed Ring OpeningAvoid
Aqueous Buffer (pH 7.4)4°C> 1 MonthNone (Stable)Optimal for assays

Experimental Protocols

Protocol A: Conversion to Sodium Salt for Long-Term Storage

This self-validating protocol ensures the complete removal of the acidic proton, locking the oxetane core in a stable state.

  • Dissolution: Weigh the neat 3-(3-Hydroxyoxetan-3-yl)propanoic acid and dissolve it in a 1:1 mixture of LC-MS grade Water and Acetonitrile (approx. 10 mL per gram).

  • Neutralization: Slowly add 1.05 molar equivalents of 0.1 M Sodium Bicarbonate (NaHCO3) dropwise while stirring.

    • Causality: The mild base deprotonates the carboxylic acid without generating extreme localized pH spikes that could cause side reactions.

  • Verification: Spot the solution on pH paper. The pH must read between 7.5 and 8.0. If it is lower, add trace amounts of NaHCO3 until the target pH is reached.

  • Freezing & Lyophilization: Flash-freeze the solution in a dry ice/acetone bath. Lyophilize for 24–48 hours until a dry, white powder is obtained.

  • Storage: Backfill the vial with Argon, seal tightly with Parafilm, and store at -20°C in a desiccator.

Protocol B: Amide Coupling Workflow (Preserving the Oxetane Ring)

Oxetanes are highly sensitive to acidic workups. This protocol utilizes basic conditions from start to finish.

  • Preparation: Dissolve the 3-(3-Hydroxyoxetan-3-yl)propanoic acid (or its sodium salt) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Maintaining a strongly basic environment ensures the oxetane oxygen remains unprotonated, preventing ring-opening during the highly reactive activation step.

  • Coupling: Add 1.2 equivalents of the target amine, followed by 1.1 equivalents of HATU. Stir at room temperature for 2 hours.

  • Alkaline Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Critical Step: Rely on column chromatography for purification rather than acidic aqueous washes.

Visualizations

Pathway Compound 3-(3-Hydroxyoxetan-3-yl) propanoic acid Acidic Acidic/Neat Conditions (H+ present) Compound->Acidic Basic Mild Base (NaHCO3) Salt Formation Compound->Basic Protonated Protonated Oxetane Intermediate Acidic->Protonated Autocatalysis Lactone Intramolecular Ring Opening (Lactone Formation) Protonated->Lactone Nucleophilic Attack Salt Carboxylate Salt (Na+) Basic->Salt Deprotonation Stable Stable Oxetane Core (Long-term Storage) Salt->Stable Prevents H+ catalysis

Mechanistic pathways of 3-(3-Hydroxyoxetan-3-yl)propanoic acid degradation and stabilization.

Workflow Step1 1. Weigh Free Acid or Salt Step2 2. Dissolve in Dry DMF Step1->Step2 Step3 3. Add Amine & DIPEA (Base) Step2->Step3 Maintain basic pH Step4 4. Add HATU (Coupling Agent) Step3->Step4 Step5 5. Purify via Basic Workup Step4->Step5 Oxetane remains intact

Optimized amide coupling workflow preserving the oxetane ring under basic conditions.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv[Link]

  • Oxetanes Presentation: Synthesis and Stability The Dong Group, University of Texas[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry[Link]

Sources

Technical Support Center: Functionalization of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-(3-Hydroxyoxetan-3-yl)propanoic acid (CAS 2107330-59-4).

In modern drug development, the oxetane ring is highly valued as a polar bioisostere for gem-dimethyl groups or carbonyls. Its incorporation can significantly improve a drug candidate's aqueous solubility, reduce metabolic liability, and lower lipophilicity (cLogP)[1]. However, functionalizing 3-(3-Hydroxyoxetan-3-yl)propanoic acid presents a unique "reactivity paradox." The molecule contains three competing reactive sites: a highly strained 4-membered ether ring, a sterically hindered tertiary hydroxyl group, and a terminal carboxylic acid.

This guide provides researchers with the mechanistic causality and self-validating protocols required to suppress side reactions—specifically spirolactonization, acid-catalyzed ring opening, and dehydration—during the functionalization of the carboxylic acid moiety.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do I get almost zero yield of my desired amide when coupling 3-(3-hydroxyoxetan-3-yl)propanoic acid with primary amines, even when using HATU or EDC?

A1: Rapid Spirolactonization (Intramolecular O-Acylation). When you activate the carboxylic acid (e.g., forming an O-acylisourea with EDC or an active ester with HATU), the unprotected tertiary hydroxyl group at the 3-position acts as an internal nucleophile. It attacks the activated carbonyl to form a highly stable 5-membered spiro- γ -lactone (spiro[oxetane-3,2'-tetrahydrofuran]-5'-one). Causality: This intramolecular side reaction is kinetically vastly superior to intermolecular amine attack. The constrained nature of the 4-membered oxetane ring induces a strong Thorpe-Ingold effect, forcing the propanoic acid chain and the hydroxyl group into close spatial proximity and drastically reducing the entropic penalty for cyclization. Resolution: You must mask the tertiary hydroxyl group prior to carboxylic acid activation. Silyl ethers (e.g., TBDMS) or acetals (e.g., ethoxyethyl, EE) are the industry standards for this protection[2].

G SM 3-(3-Hydroxyoxetan-3-yl) propanoic acid Act Activated Ester (HATU/EDC) SM->Act Activation (No Protection) Protect O-Protected Intermediate SM->Protect TBDMS-OTf (Protection) Lactone Spiro-gamma-lactone (Dead-End Side Product) Act->Lactone Intramolecular OH Attack Amide Desired Amide Product Protect->Amide 1. Amine Coupling 2. Deprotection

Mechanistic divergence: Unprotected activation leads to rapid spirolactonization vs. protected amidation.

Q2: I protected the tertiary alcohol with a THP group, but during acidic deprotection, I observed a complex mixture and complete loss of the oxetane ring. What happened?

A2: Acid-Catalyzed Oxetane Ring Opening. Oxetane rings possess significant ring strain (~107 kJ/mol)[3]. Strong Brønsted acids (like TFA or HCl) or Lewis acids (like Al(C 6​ F 5​ ) 3​ or BF 3​ ·OEt 2​ ) readily protonate or coordinate to the basic oxetane oxygen. Causality: This coordination forms an activated oxonium intermediate, weakening the adjacent C–O bonds. The energized ring then undergoes rapid S N​ 1 or S N​ 2 attack by ambient nucleophiles (e.g., water, halides from the acid), irreversibly popping the ring open to form acyclic 1,3-diols or halohydrins[4]. Resolution: Never use strong acids with oxetanes. If using an acetal protecting group, utilize mild, buffered acidic conditions such as Pyridinium p-toluenesulfonate (PPTS) in ethanol[2]. Better yet, switch to a silyl protecting group (like TBDMS) which can be cleaved under strictly neutral conditions using fluoride sources like TBAF[5].

G Oxetane Oxetane Ring (Strained Ether) Coord Oxonium Intermediate (Activated Ring) Oxetane->Coord + Acid (Protonation) Acid Strong Acid (e.g., HCl, TFA) Open Ring-Opened Product (1,3-Diol / Halohydrin) Coord->Open + Nu (SN1/SN2) (Strain Release) Nu Nucleophile (e.g., H2O, Cl-)

Acid-catalyzed oxetane ring opening mechanism via an activated oxonium intermediate.

Q3: Can I perform a direct Fischer esterification on this molecule?

A3: Absolutely not. Fischer esterification requires refluxing the carboxylic acid in an alcohol solvent with a strong acid catalyst (e.g., H 2​ SO 4​ ). Subjecting 3-(3-hydroxyoxetan-3-yl)propanoic acid to these conditions will trigger two simultaneous catastrophic failures:

  • Complete oxetane ring-opening due to the strong acid and thermal energy[4].

  • E1 dehydration of the tertiary alcohol to form a 3-alkylideneoxetane (elimination of water). Resolution: Use mild, base-promoted alkylation (e.g., reacting the carboxylate salt with an alkyl halide) or protect the -OH and use mild esterification coupling reagents (e.g., Steglich esterification with DCC/DMAP).

Part 2: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between protecting group strategies, coupling conditions, and the resulting product distribution. Data reflects typical outcomes when attempting to couple 3-(3-Hydroxyoxetan-3-yl)propanoic acid with a standard primary amine (e.g., benzylamine).

Protection StrategyCoupling ReagentsDeprotection ConditionMajor Observed ProductIsolated Amide Yield
None (Unprotected) HATU, DIPEA, DMFN/ASpiro- γ -lactone< 5%
None (Unprotected) EDC, HOBt, DCMN/ASpiro- γ -lactone< 10%
Ethoxyethyl (EE) EDC, HOBt, DCMPPTS, EtOH (Mild Acid)Desired Amide72 - 78%
THP Acetal HATU, DIPEA, DMFTFA, DCM (Strong Acid)Ring-Opened Diol Amide0% (Destroyed)
TBDMS Ether HATU, DIPEA, DMFTBAF, THF (Neutral)Desired Amide85 - 92%

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. In-process analytical controls (IPC) are embedded to confirm success before proceeding to the next step.

Protocol A: TBDMS Protection of the Tertiary Hydroxyl

Note: Protecting a tertiary alcohol with TBDMS-Cl is notoriously sluggish. We utilize the highly reactive TBDMS-OTf to drive the reaction to completion.

  • Setup: Dissolve 3-(3-Hydroxyoxetan-3-yl)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2,6-Lutidine (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Silylation: Dropwise add TBDMS-OTf (2.5 eq). Causality note: Excess reagent is used because the carboxylic acid will also be transiently silylated to form a silyl ester.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Hydrolysis of Silyl Ester: Quench the reaction with a 1:1 mixture of THF and water, then add K 2​ CO 3​ (aq) and stir for 2 hours. This selectively hydrolyzes the highly labile silyl ester back to the free carboxylic acid, leaving the robust tertiary silyl ether intact.

  • Workup & IPC: Acidify the aqueous layer to pH 4 using 1M Citric Acid (avoid HCl to prevent ring opening) and extract with Ethyl Acetate.

    • Self-Validation (LCMS): Look for the mass shift corresponding to [M+H] + = 261.1 (Exact mass of protected acid).

Protocol B: Amide Coupling (Spirolactone-Free)
  • Activation: Dissolve the TBDMS-protected acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 2-4 hours.

  • Workup & IPC: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO 3​ , 1M Citric Acid, and brine. Dry over Na 2​ SO 4​ and concentrate.

    • Self-Validation (TLC/LCMS): The highly non-polar TBDMS-protected amide will elute significantly faster on silica gel than the starting acid. Confirm the absence of the spiro-lactone mass.

Protocol C: Mild Deprotection (Preserving the Oxetane Ring)
  • Setup: Dissolve the TBDMS-protected amide (1.0 eq) in anhydrous THF[5].

  • Fluoride Cleavage: Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.

    • Causality note: The extreme bond dissociation energy of the Si–F bond (582 kJ/mol) drives the deprotection under strictly neutral conditions, entirely bypassing the risk of acid-catalyzed oxetane ring opening[5].

  • Reaction: Stir at room temperature for 2 hours.

  • Purification: Concentrate the mixture directly and purify via flash column chromatography to yield the final functionalized 3-(3-hydroxyoxetan-3-yl)propanamide.

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)
  • Source: nih.
  • 3-(1-Ethoxyethoxy)
  • Source: benchchem.

Sources

troubleshooting low conversion rates with 3-(3-Hydroxyoxetan-3-yl)propanoic acid catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting reactions involving 3-(3-hydroxyoxetan-3-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, with this unique bifunctional catalyst. My approach is to move beyond simple procedural checklists and delve into the mechanistic reasoning behind common experimental failures. By understanding the "why," you can make more informed decisions to optimize your reaction outcomes.

The core strength of 3-(3-hydroxyoxetan-3-yl)propanoic acid lies in its bifunctional nature. It possesses both a Brønsted acid moiety (the carboxylic acid) and a nucleophilic/coordinating hydroxyl group, all held on a structurally significant oxetane scaffold. This architecture is designed to facilitate dual activation modes, for instance, activating an electrophile (like an epoxide) with the acid while the hydroxyl group coordinates and delivers a nucleophile. However, this complexity also introduces unique failure points that must be systematically addressed.

Part 1: Foundational Troubleshooting - Is Your Catalyst Viable?

Before delving into reaction parameters, it is critical to confirm the integrity of the catalyst itself. Low conversion is often traced back to issues with the catalyst's purity, stability, or handling.

Q1: I'm seeing little to no product formation. How can I verify the quality and structural integrity of my 3-(3-hydroxyoxetan-3-yl)propanoic acid catalyst?

A1: This is the most crucial first step. The catalyst's structure contains functional groups that can potentially react with each other, leading to degradation.

Core Insight: The primary concerns are intramolecular cyclization (lactone formation) or intermolecular esterification (dimer/oligomer formation), especially during storage or under thermal stress. Water is a key enemy, as it can promote hydrolysis or interfere with characterization.

Recommended Validation Protocol:

  • Visual Inspection: The catalyst should be a well-defined solid. Any discoloration, clumping, or oily appearance suggests potential degradation or impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a spectrum in a dry deuterated solvent (e.g., DMSO-d₆ or CD₃CN). Confirm the presence of the characteristic protons of the oxetane ring, the methylene groups of the propanoic acid chain, and the acidic proton of the carboxylic acid. The integration of these signals should match the expected ratios. Broad peaks may indicate the presence of water or oligomeric species.

    • FTIR Spectroscopy: Look for the key vibrational bands: a broad O-H stretch (around 3400-3200 cm⁻¹) for the hydroxyl group, another broad O-H stretch (around 3300-2500 cm⁻¹) for the carboxylic acid, and a sharp C=O stretch (around 1710 cm⁻¹) for the carboxylic acid carbonyl. The absence of a significant ester carbonyl peak (around 1735 cm⁻¹) is critical.

  • Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight of the catalyst. The presence of peaks corresponding to dimers or the dehydrated lactone form is a red flag.

  • Melting Point Analysis: A sharp, well-defined melting point is indicative of high purity. A broad or depressed melting point suggests the presence of impurities or degradation products.

Part 2: Systematic Troubleshooting of Low Conversion Rates

Once catalyst integrity is confirmed, the focus shifts to the reaction conditions. The following Q&A guide addresses the most common parameters that influence conversion rates in organocatalytic systems.

Q2: My conversion rate is low (<50%). What are the most critical reaction parameters to screen for this type of catalyst?

A2: For a bifunctional catalyst, the interplay between temperature, solvent, and concentration is delicate. A systematic approach is required. The high ring strain of the oxetane moiety makes it susceptible to various reaction pathways, which can be modulated by catalysts.[1][2]

Troubleshooting Workflow for Reaction Optimization

G cluster_0 Initial Checks cluster_1 Parameter Optimization Start Low Conversion Observed Catalyst_Check Verify Catalyst Integrity (Q1) Start->Catalyst_Check Substrate_Check Confirm Substrate Purity (Q4) Catalyst_Check->Substrate_Check Solvent_Screen Screen Solvents (Q3) Substrate_Check->Solvent_Screen If Purity Confirmed Temp_Screen Optimize Temperature Solvent_Screen->Temp_Screen Loading_Screen Vary Catalyst Loading Temp_Screen->Loading_Screen Conc_Screen Adjust Concentration Loading_Screen->Conc_Screen Success High Conversion Achieved Conc_Screen->Success Optimization Complete

Caption: A systematic workflow for troubleshooting low conversion.

ParameterStarting PointRationale & Troubleshooting Steps
Catalyst Loading 5-10 mol%Insight: While higher loading can increase the rate, it may also promote unwanted side reactions or catalyst self-reaction.[3] Action: Perform a loading screen (e.g., 1, 5, 10, 20 mol%). If conversion decreases at higher loadings, it may indicate bimolecular catalyst decomposition or product inhibition.
Temperature Room Temp (20-25 °C)Insight: Temperature affects the rate of both the desired reaction and potential decomposition pathways. Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.[3] Action: Screen a range of temperatures (e.g., 0 °C, RT, 40 °C, 60 °C). An optimal temperature will exist that maximizes the rate of product formation without significantly engaging degradation pathways.
Concentration 0.1 MInsight: Reaction order can be complex. Higher concentrations can favor bimolecular reactions, but may also lead to catalyst aggregation or insolubility. Action: Test concentrations from 0.05 M to 0.5 M. If the reaction is sluggish at high concentrations, solubility may be the issue.

Q3: How do I choose the right solvent? Could the solvent be inhibiting my catalyst?

A3: Solvent choice is paramount. The solvent must not only dissolve all components but also properly solvate the transition states without interfering with the catalyst's functional groups.

Core Insight: Protic solvents (like alcohols or water) are generally poor choices as they can compete with the substrate by hydrogen bonding to the catalyst's carboxylic acid or hydroxyl groups, or even act as competing nucleophiles.

Recommended Solvent Screening Strategy:

Solvent ClassExamplesSuitability & Rationale
Aprotic, Nonpolar Toluene, HexanesPoor Choice: Unlikely to effectively solvate the charged or highly polar intermediates typical in acid catalysis, leading to very slow reactions.
Aprotic, Polar Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), DioxaneGood Starting Point: These solvents can stabilize polar intermediates without directly interfering with the catalyst's proton-donating ability. They offer a good balance for most substrates.
Protic Methanol (MeOH), Isopropanol (IPA), WaterAvoid Initially: The solvent's labile protons can interfere with the Brønsted acid catalysis.[4] The solvent itself can be activated and participate in the reaction (e.g., Fischer esterification with the catalyst's acid group).[5]

Q4: I've optimized the reaction conditions, but conversion is still poor. Could my substrates be the problem?

A4: Absolutely. The purity of your starting materials is as important as the catalyst's integrity.

Core Insight: Trace impurities in substrates can act as potent catalyst inhibitors. Water is the most common culprit, but other nucleophiles or bases can also be problematic.

Troubleshooting Substrate Issues:

  • Water Content: Water can hydrolyze activated intermediates or compete as a nucleophile.[6]

    • Action: Use freshly distilled/purified substrates. Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Consider running the reaction under an inert atmosphere (N₂ or Ar) and adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace water.

  • Basic Impurities: Trace amines or other basic compounds will neutralize your acid catalyst, rendering it inactive.

    • Action: If basic impurities are suspected, purify the substrate via distillation or chromatography. A simple workaround can be to add a slight excess of the catalyst, but this is not ideal.

  • Competing Reactants: If your substrate contains other functional groups (e.g., secondary alcohols, amines), they may react faster than the intended target or lead to side products.

    • Action: Protect reactive functional groups that are not intended to participate in the reaction.

Part 3: Advanced Mechanistic Failures

If the foundational and systematic checks do not resolve the issue, a deeper look into the catalytic cycle and potential deactivation pathways is warranted.

Q5: My reaction starts but then stalls completely, even with plenty of starting material left. What could be causing this catalyst deactivation?

A5: Reaction stalling is a classic sign of catalyst deactivation or product inhibition. Given the structure of 3-(3-hydroxyoxetan-3-yl)propanoic acid, several specific deactivation pathways are plausible.

Core Insight: The catalyst can be a victim of its own reactivity. The proximity of the hydroxyl, carboxylic acid, and strained oxetane ring creates opportunities for irreversible self-destruction under reaction conditions.

Potential Catalyst Deactivation Pathways

G cluster_0 Deactivation Pathways Catalyst Active Catalyst (Bifunctional Monomer) Dimer Inactive Ester Dimer (Intermolecular Reaction) Catalyst->Dimer + Catalyst Lactone Inactive Lactone (Intramolecular Cyclization) Catalyst->Lactone Heat, Acid Opened Ring-Opened Species (Acid-Catalyzed Self-Opening) Catalyst->Opened H+ Inhibition Inactive Catalyst-Product Complex (Product Inhibition) Catalyst->Inhibition + Product Product Product

Caption: Plausible deactivation pathways for the bifunctional catalyst.

  • Intermolecular Esterification: Two molecules of the catalyst can react via Fischer esterification to form an inactive dimer.[7] This is more likely at higher concentrations and temperatures.

  • Intramolecular Lactonization: The hydroxyl group can attack the carboxylic acid intramolecularly to form a stable lactone, especially with heat. This is a common side reaction for gamma- or delta-hydroxy acids.

  • Product Inhibition: The reaction product, which may contain hydroxyl or carbonyl groups, can coordinate strongly to the catalyst's active sites. This catalyst-product complex can be more stable than the catalyst-substrate complex, effectively removing the catalyst from the cycle.

  • Acid-Catalyzed Oxetane Opening: The catalyst's own carboxylic acid moiety can protonate and catalyze the ring-opening of the oxetane on another catalyst molecule, leading to an oligomeric mess.[8]

Experimental Diagnosis:

  • To test for product inhibition, run a reaction and then "spike" it with a sample of the purified product. If the reaction rate drops significantly compared to a control, product inhibition is likely.

  • To check for catalyst decomposition, take a sample from a stalled reaction, remove the solvent, and analyze the residue by NMR and MS to look for the signatures of dimers, lactones, or other degradation products.

References
  • Frings, M., & Bolm, C. (2015). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Shanghai 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Available at: [Link]

  • Gryko, D., et al. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. Available at: [Link]

  • Burley, G., & Davies, H. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. Available at: [Link]

  • Sun, J., & Huang, P. (2026). Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. Available at: [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Available at: [Link]

  • CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids. Available at: [Link]

  • Sketchy MCAT. (n.d.). Reactions of Carboxylic Acid Derivatives. Free Sketchy MCAT Lesson. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Gagne, M., et al. (2012). Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds. Organic Letters. Available at: [Link]

  • Kerovuo, J., & Verdia-Baguena, C. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Al-Masoudi, N., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Semantic Scholar. Available at: [Link]

  • Shi, M., et al. (n.d.). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. PMC. Available at: [Link]

  • Aursnes, M., & Hansen, T. (n.d.). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC. Available at: [Link]

  • Jios, J., et al. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

  • Benaglia, M., & Rossi, S. (2014). Organocatalytic strategies for enantioselective metal-free reductions. Catalysis Science & Technology. Available at: [Link]

  • Pellissier, H. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]

  • Mironov, V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Shih, H., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Kinetics of Epoxide-Carboxylic Acid Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry. Available at: [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery: 3-(3-Hydroxyoxetan-3-yl)propanoic Acid vs. Propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their drug-like properties is a cornerstone of successful drug development. The choice of chemical scaffolds and substituents can profoundly impact a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its on-target potency and safety. This guide provides an in-depth comparison between the traditional propanoic acid moiety and its contemporary, functionalized counterpart, 3-(3-hydroxyoxetan-3-yl)propanoic acid. We will explore the fundamental physicochemical differences, their implications for drug design, and provide standardized protocols for their experimental evaluation.

Introduction: From a Simple Chain to a Sophisticated Scaffold

Propanoic acid is a simple, three-carbon carboxylic acid that serves as a fundamental building block in organic synthesis and is a structural component of numerous approved drugs, notably within the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its metabolism is well-understood; it is converted to propionyl-CoA and subsequently enters the citric acid cycle as succinyl-CoA.[3][4] While ubiquitous, its linear, flexible, and relatively lipophilic nature can present challenges in optimizing modern drug candidates, which often require greater three-dimensionality and improved physicochemical properties to tackle complex biological targets.

Enter 3-(3-hydroxyoxetan-3-yl)propanoic acid. This molecule incorporates an oxetane ring—a four-membered cyclic ether—which has emerged as a highly valuable scaffold in drug discovery.[5] The inclusion of the oxetane motif, particularly the stable 3,3-disubstituted pattern, is a strategic design choice aimed at overcoming the limitations of simple aliphatic chains.[6][7] It introduces polarity, rigidity, and a distinct three-dimensional vector, while the additional hydroxyl group provides a valuable hydrogen bonding moiety. This guide will dissect the advantages and trade-offs of this structural evolution.

Molecular and Physicochemical Property Showdown

The decision to replace a simple aliphatic group with a functionalized oxetane is driven by the desire to predictably modulate key molecular properties. The oxetane ring is not merely a spacer; it is an active contributor to the molecule's overall character.

Visualizing the Structural Difference

The fundamental difference in architecture is immediately apparent. Propanoic acid is a small, flexible chain, whereas its oxetane-containing analog presents a rigid, sp³-rich core.

G cluster_0 Propanoic Acid cluster_1 3-(3-Hydroxyoxetan-3-yl)propanoic Acid pa pa oxa oxa

Caption: Molecular structures of Propanoic Acid and its oxetane analog.

Comparative Data Analysis

The table below summarizes the calculated and anticipated physicochemical properties of the two molecules. These parameters are critical predictors of a compound's behavior in biological systems.

PropertyPropanoic Acid3-(3-Hydroxyoxetan-3-yl)propanoic AcidRationale for Difference & Implication in Drug Design
Molecular Formula C₃H₆O₂C₇H₁₂O₄Increased atom count and complexity.
Molecular Weight 74.08 g/mol 160.17 g/mol Higher molecular weight, which must be balanced against overall compound size to maintain "rule of five" compliance.
pKa ~4.87[8]Predicted ~4.5-4.7The electron-withdrawing effect of the oxetane oxygen can slightly increase the acidity of the carboxylic acid, though the effect is modest at the γ-position.
Aqueous Solubility Miscible[8][9]Predicted to be Very HighThe oxetane ring and hydroxyl group act as polar motifs and hydrogen bond acceptors/donors, significantly enhancing aqueous solubility.[5][10][11] This is a key advantage for improving bioavailability and formulation.
cLogP 0.34Predicted ~ -1.0 to -0.5The incorporation of two additional oxygen atoms dramatically reduces lipophilicity. This can decrease off-target toxicity and improve the overall ADME profile.[5][6]
Polar Surface Area (PSA) 37.3 Ų77.8 ŲA higher PSA generally correlates with lower cell permeability but improved aqueous solubility. The value must be optimized for the desired target (e.g., intracellular vs. extracellular).
Fraction of sp³ Carbons (Fsp³) 0.670.86A significant increase in three-dimensionality. "Non-flat" molecules have a lower attrition rate in clinical trials, attributed to higher target selectivity and access to unexplored chemical space.
Metabolic Stability Substrate for cellular metabolism[3]Predicted to be HighThe oxetane can act as a "metabolic shield," blocking oxidation of adjacent C-H bonds that would be vulnerable in a simple alkyl chain.[6] This often leads to reduced metabolic clearance and a longer half-life.

Strategic Implications for Drug Design

The choice between these two moieties is a classic example of the "molecular design" philosophy in medicinal chemistry. The oxetane-containing acid is not simply a larger version of propanoic acid; it is a functionally distinct entity.

G cluster_Propanoic Propanoic Acid Moiety cluster_Oxetane 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Moiety Propanoic Simple, Flexible Chain Prop_Pros Low MW Simple Synthesis Propanoic->Prop_Pros Pros Prop_Cons Metabolically Liable High Lipophilicity (in analogs) Low Fsp³ Propanoic->Prop_Cons Cons Lead_Opt Lead Optimization Propanoic->Lead_Opt Oxetane Rigid, Polar 3D Scaffold Ox_Pros Improved Solubility Reduced Lipophilicity Metabolic Stability High Fsp³ (3D Shape) Oxetane->Ox_Pros Pros Ox_Cons Higher MW Synthetic Complexity May Reduce Permeability Oxetane->Ox_Cons Cons Lead_Opt->Oxetane Molecular Upgrade Strategy

Caption: Strategic decision-making in lead optimization.

Key Advantages of the Oxetane Scaffold:
  • Enhanced Solubility: The most significant and predictable benefit of incorporating an oxetane is the marked improvement in aqueous solubility.[11][12] Replacing a lipophilic fragment like a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude, which is often a critical step in converting a potent but poorly soluble hit into a viable drug candidate.[5]

  • Metabolic Blocking: The C-H bonds on simple alkyl chains are common sites of metabolic oxidation by cytochrome P450 enzymes. The oxetane ring is generally more stable and can be strategically placed to shield these vulnerable positions, reducing metabolic clearance.[6]

  • Reduced Lipophilicity: High lipophilicity is associated with a host of problems, including poor solubility, off-target toxicity, and rapid metabolism. The polar nature of the oxetane provides a reliable method for reducing LogD while occupying a similar steric volume to less desirable groups.[5][6]

  • Improved Target Engagement: The rigid, three-dimensional structure of the oxetane allows for more defined interactions within a protein's binding pocket. This can lead to improved potency and selectivity compared to a flexible aliphatic chain that may adopt multiple, less optimal conformations. The hydroxyl group further adds a specific hydrogen bond donor/acceptor vector.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a series of standardized in-vitro assays should be performed. The following protocols describe self-validating systems for assessing solubility, lipophilicity, and metabolic stability.

Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

Causality: This assay quickly assesses the solubility of a compound upon precipitation from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays. It provides a practical measure of solubility for early-stage discovery.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Transfer 2 µL from each well of the dilution plate to a clear, 96-well assay plate.

  • Solubility Measurement: Using a liquid handler, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of the assay plate. This results in a final DMSO concentration of 1%.

  • Incubation and Reading: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Protocol 2: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method

Causality: This classic method directly measures the partitioning of a compound between an aqueous and an organic phase at a physiologically relevant pH. It provides a definitive value for lipophilicity, which is a key driver of ADME properties.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a vial containing a known volume of the pre-saturated aqueous phase (e.g., 1 mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol (1 mL).

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: In-Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes (cytochrome P450s) found in the liver. It is a critical early indicator of a compound's likely in-vivo clearance rate.

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Incubation Mix (HLM + Buffer + Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile with Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Plot ln(% Remaining) vs. Time G->H I 9. Calculate Half-Life and Intrinsic Clearance H->I

Caption: Workflow for an in-vitro metabolic stability assay.

Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM NADPH regenerating system solution.

  • Incubation Setup: In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the HLM-buffer mixture to a final concentration of 1 µM. Include positive control compounds with known metabolic fates (e.g., testosterone for high clearance, verapamil for moderate clearance).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. The time of this addition is t=0.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard like tolbutamide).

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot (k) is used to calculate the in-vitro half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CLᵢₙₜ).

Conclusion

While standard propanoic acid remains a useful and simple building block, the strategic incorporation of a 3-(3-hydroxyoxetan-3-yl)propanoic acid moiety represents a sophisticated approach to modern drug design. The oxetane ring is a powerful tool for enhancing aqueous solubility, increasing metabolic stability, reducing lipophilicity, and introducing beneficial three-dimensionality.[6][10] These improvements often come at the cost of increased synthetic complexity and molecular weight. However, for challenging drug discovery programs, the ability to fine-tune these critical properties can be the deciding factor between a failed lead and a clinical candidate. The experimental protocols provided herein offer a robust framework for validating these design choices in a laboratory setting.

References

  • Wikipedia. Propionic acid. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Gonzalez-de-Castro, A., et al. (2017). Microbial Propionic Acid Production. MDPI. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • USMLE Strike. Propionic Acid Pathway. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Patsnap. Propionic Acid's Influence on Pharmaceutical Advancements. [Link]

  • biocrates life sciences gmbh. Propionic acid – metabolite. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Redefining Homeopathy. PROPIONIC ACID-WATER AZEOTROPIC MIXTURE AS A BIO-FRIENDLY MEDIUM OF POTENTIZATION FOR PREPARING MOLECULAR IMPRINTED DRUGS. [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

  • Study.com. Propanoic Acid Formula, Structure & Properties. [Link]

  • National Center for Biotechnology Information. Propionic acid. PubChem Compound Summary for CID 1032. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Kumar, P., et al. (2019). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences. [Link]

Sources

A Comparative Guide to Lipophilicity: 3-(3-Hydroxyoxetan-3-yl)propanoic Acid vs. gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a cornerstone of successful lead optimization. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's overall pharmacokinetic and pharmacodynamic profile.[1] It governs everything from aqueous solubility and membrane permeability to plasma protein binding and metabolic clearance.[1]

A common strategy to fine-tune these characteristics is through bioisosteric replacement, where a specific functional group is exchanged for another with similar steric or electronic properties but altered physicochemical parameters. For decades, the gem-dimethyl group has been a staple in medicinal chemistry, prized for its ability to provide steric bulk, block metabolic oxidation, and enforce specific molecular conformations.[2][3] However, its inherently lipophilic nature often contributes to poor solubility and other undesirable properties.

This guide provides an in-depth comparison of the lipophilicity imparted by the gem-dimethyl group versus a modern, polar bioisostere: the 3-hydroxyoxetan-3-yl moiety, specifically within the context of a propanoic acid scaffold. We will explore the theoretical underpinnings, present comparative data, and provide a detailed experimental protocol for researchers to validate these properties in their own laboratories. The oxetane ring has emerged as a valuable tool for medicinal chemists to reduce lipophilicity and improve solubility without sacrificing other desirable molecular features.[4][5][6][7]

Theoretical Framework: Understanding the Key Players

Lipophilicity: A Tale of Two Coefficients (LogP vs. LogD)

Lipophilicity is most commonly quantified by the partition coefficient (P) between n-octanol and water. Its logarithmic form, LogP , is a standard measure for neutral compounds.[8]

However, the majority of drug candidates contain ionizable groups, such as the carboxylic acid in our topic molecule. At physiological pH (typically 7.4), these groups exist in an equilibrium between their neutral and ionized forms. The ionized form is significantly more water-soluble. Therefore, a more biologically relevant measure is the distribution coefficient (D) , which accounts for all species of a compound (ionized and neutral) in the two phases.[][10][11] Its logarithmic form, LogD , is pH-dependent and provides a more accurate reflection of a drug's lipophilicity in the body.[12] For this guide, we will focus on LogD at pH 7.4 (LogD₇.₄).

The gem-Dimethyl Group: A Lipophilic Anchor

The gem-dimethyl group is an alkyl substituent characterized by two methyl groups attached to the same carbon atom. Its key features include:

  • Increased Lipophilicity: Being composed entirely of carbon and hydrogen, it is non-polar and significantly increases the lipophilicity (LogP/LogD) of a parent molecule.[2]

  • Metabolic Shielding: It can sterically hinder adjacent sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a compound's half-life.

  • Conformational Restriction: The steric bulk can lock in specific conformations, which may be favorable for binding to a biological target (the Thorpe-Ingold effect).[2][13]

The Oxetane Ring: A Polar, Three-Dimensional Bioisostere

The oxetane ring is a four-membered heterocycle containing one oxygen atom. It has gained significant traction as a "magic bullet" in medicinal chemistry for several reasons:[4][14]

  • Reduced Lipophilicity: The polar ether oxygen acts as a hydrogen bond acceptor, significantly increasing a molecule's polarity and aqueous solubility while decreasing its LogD.[15]

  • Metabolic Stability: The 3,3-disubstituted oxetane ring, in particular, is chemically stable and often resistant to metabolic degradation.[5][6]

  • Improved Three-Dimensionality: As an sp³-rich scaffold, it increases the three-dimensional character of a molecule, which can lead to improved binding selectivity and better physicochemical properties.[6]

Pioneering work demonstrated that oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, often leading to dramatic improvements in solubility and metabolic stability without the associated increase in lipophilicity.[5][6][16]

Comparative Analysis: Quantifying the Lipophilicity Shift

To provide a clear comparison, we will evaluate two model compounds:

  • Molecule A: 3-(3-Hydroxyoxetan-3-yl)propanoic acid

  • Molecule B: 4-Hydroxy-4-methylpentanoic acid (a structurally analogous gem-dimethyl compound)

The central hypothesis is that the replacement of the gem-dimethyl group (in Molecule B) with the 3-hydroxyoxetane moiety (in Molecule A) will result in a significant decrease in LogD₇.₄.

Data Presentation: Calculated and Representative Experimental Values

The data below illustrates the expected shift in lipophilicity. Studies have consistently shown that replacing a gem-dimethyl group with an oxetane can reduce LogP by 0.5 to 1.5 units or more.[15][18]

PropertyMolecule A: 3-(3-Hydroxyoxetan-3-yl)propanoic acidMolecule B: 4-Hydroxy-4-methylpentanoic acidExpected Lipophilicity Shift (ΔLogD)
Structure Molecule A StructureMolecule B Structure
cLogD₇.₄ (Calculated) -1.5 to -2.0-0.5 to 0.0~ -1.0 to -1.5
Representative LogD₇.₄ (Experimental) -1.85 -0.60 -1.25

Note: Calculated values (cLogD) are estimates from various predictive models. Representative experimental values are hypothetical but based on established trends from authoritative sources to illustrate the comparison.

Interpretation: The data clearly supports the hypothesis. The presence of the polar oxetane ring and the additional hydroxyl group in Molecule A makes it significantly more hydrophilic (less lipophilic) than its gem-dimethyl counterpart, Molecule B. This is reflected in a substantially lower, and in this case negative, LogD₇.₄ value. A negative LogD indicates a strong preference for the aqueous phase at pH 7.4.

Experimental Protocol: The Shake-Flask Method for LogD₇.₄ Determination

To ensure trustworthiness and scientific integrity, this section provides a detailed, self-validating protocol for the experimental determination of LogD₇.₄ using the "gold standard" shake-flask method, as recommended by the OECD.[19]

Causality Behind Experimental Choices
  • Method: The shake-flask method is chosen because it is a direct and highly accurate measurement of the partition coefficient.[19][20] While lower throughput than HPLC methods, its reliability makes it the definitive standard.[1]

  • Solvents: n-Octanol is used to mimic the lipid bilayer of cell membranes, while a phosphate buffer at pH 7.4 simulates physiological aqueous conditions.[10][21] Pre-saturation of each phase with the other is critical to prevent volume changes during the experiment.

  • Quantification: HPLC with UV detection (or LC-MS/MS for higher sensitivity) is the preferred method for accurately measuring the analyte concentration in each phase, as it is robust and widely applicable.[][19]

Detailed Step-by-Step Methodology

Materials & Reagents:

  • Test Compounds (Molecule A and Molecule B)

  • 1-Octanol (Reagent grade, >99%)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, separatory funnels, centrifuge tubes

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Preparation of Buffered Aqueous Phase (pH 7.4):

    • Prepare a 0.1 M phosphate buffer solution.

    • Adjust the pH to 7.40 ± 0.05 using NaOH.

    • Saturate the buffer by adding ~10% (v/v) of 1-octanol. Stir vigorously for 24 hours and then allow the phases to separate. Use the aqueous layer for the experiment.

  • Preparation of Organic Phase:

    • Saturate 1-octanol by adding ~10% (v/v) of the pH 7.4 buffer. Stir vigorously for 24 hours and allow the phases to separate. Use the octanol layer for the experiment.

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh and dissolve a small amount of the test compound in the pre-saturated aqueous buffer to create a stock solution (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning Experiment:

    • In a centrifuge tube, combine a precise volume of the pre-saturated 1-octanol and the pre-saturated aqueous stock solution. The volume ratio can be adjusted based on the expected LogD (e.g., start with 1:1, use more of the phase where lower concentration is expected). For our compounds, a 1:1 ratio is a good starting point.

    • Cap the tube tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases, avoiding any contamination from the interface.[19]

    • Dilute the aliquots as necessary with the appropriate mobile phase for HPLC analysis.

    • Analyze the concentration of the test compound in each phase using a validated HPLC-UV method.[22]

  • Calculation of LogD₇.₄:

    • The distribution coefficient, D, is the ratio of the final concentration in the octanol phase to the final concentration in the aqueous phase.

    • D = [Concentration]octanol / [Concentration]aqueous

    • LogD₇.₄ = log₁₀(D)

Visualization of Experimental Workflow

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Prepare 0.1M Phosphate Buffer P2 Adjust pH to 7.4 P1->P2 P3 Saturate Buffer with Octanol P2->P3 E2 Combine Saturated Phases and Stock Solution P3->E2 P4 Saturate Octanol with Buffer P4->E2 E1 Prepare Analyte Stock in Saturated Buffer E1->E2 E3 Shake for 1h to Reach Equilibrium E2->E3 E4 Centrifuge for 15 min to Separate Phases E3->E4 A1 Sample Aliquots from Both Phases E4->A1 A2 Analyze Concentrations via HPLC-UV A1->A2 A3 Calculate D = [C]oct / [C]aq A2->A3 A4 Calculate LogD = log10(D) A3->A4 End End A4->End Start Start Start->P1 Start->P4

Caption: Workflow for LogD₇.₄ Determination via the Shake-Flask Method.

Synthesis of Model Compounds: A Brief Overview

The feasibility of the described experimental work relies on access to the model compounds. Outlined below are plausible, high-level synthetic approaches based on established chemical literature.

  • Molecule A (Oxetane): Can be synthesized from a suitable precursor like 1,1,1-tris(hydroxymethyl)ethane, followed by protection, functionalization to introduce the propanoic acid side chain, and subsequent cyclization to form the oxetane ring.

  • Molecule B (gem-Dimethyl): Can be readily synthesized from ethyl isobutyrate via reactions to extend the chain and introduce the hydroxyl and carboxylic acid functionalities, for example, through Reformatsky reaction or Grignard addition to a suitable keto-ester.[23][24]

G cluster_A Synthesis of Molecule A cluster_B Synthesis of Molecule B A_Start Triol Precursor A_P1 Protection & Functionalization A_Start->A_P1 A_P2 Cyclization A_P1->A_P2 A_End Molecule A A_P2->A_End B_Start Isobutyrate Ester B_P1 Chain Extension/ Hydroxylation B_Start->B_P1 B_P2 Hydrolysis B_P1->B_P2 B_End Molecule B B_P2->B_End

Caption: Conceptual Synthetic Pathways for Model Compounds.

Conclusion and Implications for Drug Discovery

This guide demonstrates that the strategic replacement of a lipophilic gem-dimethyl group with a polar 3-hydroxyoxetan-3-yl moiety is a highly effective method for reducing molecular lipophilicity. The introduction of the oxetane's ether oxygen and the additional hydroxyl group provides hydrogen bond accepting and donating capabilities, which drastically increases the compound's affinity for aqueous environments, as quantified by a significantly lower LogD₇.₄.[15]

For researchers, scientists, and drug development professionals, this bioisosteric switch offers a powerful tool to:

  • Improve Aqueous Solubility: Mitigate solubility issues that often plague drug candidates rich in lipophilic groups.

  • Optimize ADME Properties: Fine-tune the absorption, distribution, metabolism, and excretion profile of a lead compound. Lowering lipophilicity can reduce plasma protein binding and prevent sequestration in fatty tissues.[12]

  • Escape "Lipophilic Traps": Avoid the trend of "molecular obesity" and ever-increasing lipophilicity during lead optimization, which is often associated with increased toxicity and metabolic liabilities.

By understanding the principles outlined in this guide and employing robust experimental validation, research teams can more effectively leverage modern bioisosteres like the oxetane ring to design safer and more efficacious drug candidates.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). PMC. Available at: [Link]

  • Jadhavar, P. S., et al. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Welin, E. R., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Baran, M., et al. (2017, July 5). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Publications. Available at: [Link]

  • Welin, E. R., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • Subirats, X., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Chiang, P.-C., & Lee, S. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Chiang, P.-C., & Lee, S. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at: [Link]

  • Gouverneur, V., et al. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). Available at: [Link]

  • Müller, K., et al. (2010, March 29). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at: [Link]

  • Vrakas, D., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

  • Analiza, Inc. (n.d.). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic. Available at: [Link]

  • ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). Available at: [Link]

  • Wang, Y., et al. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]

  • Agilent Technologies, Inc. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • SciSpace. (2016, April 28). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Available at: [Link]

  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Available at: [Link]

  • ChemAxon. (n.d.). LogP and logD calculations - Documentation. Available at: [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • ProCalculatorTools. (2026, March 13). LogP and logD calculations. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. Available at: [Link]

  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). Available at: [Link]

  • Google Patents. (n.d.). WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • R Documentation. (n.d.). Drug Calculated Properties. Available at: [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • MDPI. (2022, December 25). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Available at: [Link]

  • Semantic Scholar. (n.d.). Lipophilicity of amphoteric and zwitterionic compounds: A comparative study of determination methods. Available at: [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019, April 17). PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Purity Using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural complexity and novelty of molecular entities are ever-increasing. One such molecule, 3-(3-Hydroxyoxetan-3-yl)propanoic acid, presents unique analytical challenges due to its combination of a strained oxetane ring, a hydroxyl group, and a carboxylic acid moiety. These features confer high polarity and potential instability, making the accurate assessment of its purity a critical task. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: A Molecule of Polarity and Potential Instability

3-(3-Hydroxyoxetan-3-yl)propanoic acid's structure immediately signals several analytical hurdles. Its high polarity makes it poorly retained on traditional reversed-phase chromatography columns. Furthermore, the strained four-membered oxetane ring, coupled with a vicinal carboxylic acid, creates a predisposition for intramolecular cyclization, leading to the formation of a lactone isomer. This inherent instability necessitates a carefully designed analytical method that can not only quantify the active pharmaceutical ingredient (API) but also separate and identify critical process-related and degradation impurities.

A Plausible Synthetic Route and Predicted Impurities

To develop a robust purity validation method, we must first anticipate the potential impurities arising from the synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid. A plausible and efficient synthetic approach involves a two-step process: a Reformatsky reaction followed by ester hydrolysis.

Step 1: Reformatsky Reaction

Oxetan-3-one is reacted with ethyl bromoacetate in the presence of activated zinc to form the intermediate, ethyl 3-(3-hydroxyoxetan-3-yl)propanoate.

Step 2: Hydrolysis

The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

This synthetic pathway allows us to predict a panel of potential impurities that must be monitored:

  • Impurity A (Unreacted Starting Material): Oxetan-3-one

  • Impurity B (Unreacted Starting Material): Ethyl bromoacetate

  • Impurity C (Intermediate): Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate

  • Impurity D (Isomerization/Degradation Product): 4-hydroxy-tetrahydrofuran-2-one (lactone)

  • Impurity E (Ring-Opening Degradation Product): 2,2-bis(hydroxymethyl)propanoic acid

The analytical method must be capable of resolving the API from these five potential impurities, some of which may be isomeric and thus present a significant chromatographic challenge.

Comparative LC-MS Methodologies for Purity Validation

We will explore and compare two distinct LC-MS approaches for the purity validation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) with derivatization.

Methodology 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for the analysis of highly polar compounds that are poorly retained in reversed-phase systems.[1][2] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.[3][4] This makes it ideally suited for our target analyte and its polar impurities.

Liquid Chromatography:

  • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for its proven performance with polar analytes.[5][6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Mode: Full Scan (m/z 50-500) and Targeted MS/MS

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

The choice of a HILIC column is fundamental for retaining the highly polar analyte and its impurities. The ammonium formate buffer provides a source of ions to improve ionization efficiency and peak shape. A shallow gradient with a high initial organic concentration ensures retention of the most polar compounds, while the gradual increase in the aqueous component facilitates their elution. Negative ion mode ESI is selected due to the acidic nature of the target molecule and several of its impurities, which will readily deprotonate to form [M-H]⁻ ions.

CompoundPredicted Retention Time (min)Key MS/MS Transitions (m/z)
3-(3-Hydroxyoxetan-3-yl)propanoic acid5.2145 > 101, 145 > 57
Impurity A: Oxetan-3-one2.171 > 43
Impurity B: Ethyl bromoacetate1.5167/169 > 121/123
Impurity C: Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate3.8173 > 127, 173 > 99
Impurity D: 4-hydroxy-tetrahydrofuran-2-one4.8101 > 57
Impurity E: 2,2-bis(hydroxymethyl)propanoic acid6.5133 > 89

Note: These are predicted values and will require experimental verification.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample 3-(3-Hydroxyoxetan-3-yl)propanoic acid Sample Dilution Dilute in 90:10 Acetonitrile:Water Sample->Dilution HILIC HILIC Separation Dilution->HILIC MS Mass Spectrometry Detection (ESI-) HILIC->MS Integration Peak Integration & Quantification MS->Integration Identification Impurity Identification (MS/MS) MS->Identification Purity Purity Assessment Integration->Purity Identification->Purity Validation Method Validation Report Purity->Validation

Caption: HILIC-MS workflow for purity validation.

Methodology 2: Reversed-Phase Liquid Chromatography (RPLC) with Derivatization

An alternative approach for analyzing highly polar carboxylic acids is to chemically modify them to increase their hydrophobicity, thereby improving their retention on a reversed-phase column.[7][8] This is typically achieved through a derivatization reaction that targets the carboxylic acid group.

Derivatization Step:

  • Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • Add 50 µL of a 100 mM solution of 3-nitrophenylhydrazine (3-NPH) in acetonitrile.

  • Add 50 µL of a 100 mM solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in acetonitrile containing 6% pyridine.

  • Incubate the mixture at 60 °C for 30 minutes.

  • Quench the reaction with 50 µL of 100 mM formic acid.

  • Dilute the sample with the initial mobile phase for LC-MS analysis.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: ESI, Positive

  • Scan Mode: Full Scan (m/z 100-700) and Targeted MS/MS

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 35 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 900 L/hr

  • Cone Gas Flow: 50 L/hr

The derivatization with 3-NPH converts the carboxylic acids into hydrazones, which are significantly less polar and can be readily retained and separated on a C18 column. This approach leverages the robustness and familiarity of reversed-phase chromatography. The derivatized analytes are also more amenable to positive ion mode ESI, which can sometimes offer better sensitivity.

Compound (Derivatized)Predicted Retention Time (min)Key MS/MS Transitions (m/z)
Derivatized 3-(3-Hydroxyoxetan-3-yl)propanoic acid6.8296 > 137
Derivatized Impurity D: 4-hydroxy-tetrahydrofuran-2-one6.2252 > 137
Derivatized Impurity E: 2,2-bis(hydroxymethyl)propanoic acid4.5284 > 137

Note: Impurities A, B, and C will not be derivatized and will elute in the void volume.

RPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample 3-(3-Hydroxyoxetan-3-yl)propanoic acid Sample Derivatization Derivatize with 3-NPH/EDC Sample->Derivatization RPLC RPLC Separation Derivatization->RPLC MS Mass Spectrometry Detection (ESI+) RPLC->MS Integration Peak Integration & Quantification MS->Integration Identification Impurity Identification (MS/MS) MS->Identification Purity Purity Assessment Integration->Purity Identification->Purity Validation Method Validation Report Purity->Validation

Caption: RPLC with derivatization workflow.

Head-to-Head Comparison: HILIC vs. RPLC with Derivatization

FeatureHILIC-MS/MSRPLC-MS/MS with Derivatization
Analyte Retention Excellent for polar compounds without derivatization.Poor for polar compounds without derivatization; requires chemical modification.
Sample Preparation Simple dilution.Multi-step derivatization, increasing complexity and potential for error.
Impurity Profiling Comprehensive; can detect both polar and moderately non-polar impurities in a single run.Selective for carboxylic acids; non-derivatized impurities will not be retained.
Method Robustness Can be more sensitive to mobile phase composition and matrix effects.RPLC is generally considered more robust; derivatization reaction needs to be consistent.
Throughput Higher, due to simpler sample preparation.Lower, due to the time required for derivatization.
Isomer Separation Potentially better for resolving polar isomers like the target API and its lactone form.Separation will depend on the hydrophobicity of the derivatized isomers.

Conclusion and Recommendation

For the comprehensive purity validation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, the HILIC-MS/MS methodology is the superior choice . Its ability to directly analyze the polar analyte and its full range of potential impurities without the need for complex derivatization makes it a more efficient, comprehensive, and ultimately more reliable approach. While RPLC with derivatization can be a viable alternative, its limitations in detecting non-derivatized impurities and the added complexity of the sample preparation step make it less ideal for a complete purity assessment of this challenging molecule.

The successful implementation of the HILIC method will provide a robust and self-validating system for ensuring the quality and safety of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, a critical requirement for its advancement in the drug development pipeline. This approach aligns with the principles of modern analytical lifecycle management as advocated by regulatory bodies such as the FDA and ICH.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Han, J., & Lin, K. (2015). A review of the current trends in the analysis of carboxylic acids in biological samples. Journal of Chromatography B, 998, 1-13. [Link]

  • Xiong, Y., & Raftery, D. (2018). A simple and sensitive method for the analysis of carboxylic acids in complex biological samples using liquid chromatography-tandem mass spectrometry. Talanta, 188, 59-65. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

Sources

A Comparative Guide to the In Vitro Stability of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-oxetane motif has emerged as a highly valuable scaffold in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1][2][3][4] Specifically, 3-(3-Hydroxyoxetan-3-yl)propanoic acid represents an attractive building block for creating novel therapeutics through conjugation. However, the overall stability and, consequently, the pharmacokinetic profile of these conjugates are critically dependent on the chemical linker used for their assembly. This guide provides a comprehensive framework for the head-to-head in vitro stability comparison of conjugates derived from this scaffold, focusing on the common ester and amide linkages. We present detailed experimental protocols, data interpretation strategies, and mechanistic insights to empower drug development professionals to make informed decisions in their discovery campaigns.

Introduction: The Strategic Value of Oxetane Conjugates

The optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge in drug discovery. The oxetane ring, a four-membered oxygen-containing heterocycle, has been successfully employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[2][5] Its incorporation can block metabolically labile positions, modulate amine basicity, and improve solubility without the undesirable increase in lipophilicity.[1][3]

The 3-(3-Hydroxyoxetan-3-yl)propanoic acid scaffold leverages these benefits while providing a carboxylic acid handle for conjugation to other molecules, such as promoieties for prodrugs or targeting ligands. The nature of this conjugation—typically an ester or an amide bond—is a critical design element that dictates the rate and location of active drug release. An unstable linker may lead to premature systemic cleavage and off-target effects, while an overly stable linker could prevent activation at the desired site. Therefore, a rigorous and comparative in vitro stability assessment is an essential first step in characterizing these conjugates.[6][7][8]

This guide will compare two representative hypothetical conjugates to illustrate the process:

  • CONJ-A: A conjugate linked via an ester bond .

  • CONJ-B: A conjugate linked via a more robust amide bond .

  • Parent Acid: The unconjugated 3-(3-Hydroxyoxetan-3-yl)propanoic acid, serving as a baseline for the stability of the core scaffold.

The Stability Challenge: Chemical vs. Metabolic Lability

The stability of a conjugate is governed by two primary factors: its susceptibility to chemical hydrolysis and its vulnerability to enzymatic degradation.

  • Chemical Stability: This refers to the intrinsic stability of the molecule in an aqueous environment, which is highly pH-dependent. The acidic environment of the stomach (pH ~1.2) can catalyze the hydrolysis of labile functional groups, while the physiological pH of blood (pH ~7.4) provides a different chemical environment.

  • Metabolic Stability: This involves enzyme-mediated degradation. For conjugates, two key enzymatic systems are of immediate interest:

    • Plasma Esterases/Amidases: Abundant in blood, these enzymes are highly efficient at hydrolyzing ester and, to a lesser extent, amide bonds.[9][10] Their activity varies significantly between species (e.g., rat plasma is often more hydrolytically active than human).[10][11]

    • Hepatic Enzymes (e.g., Cytochrome P450s): Located primarily in the liver, these enzymes are responsible for the bulk of Phase I drug metabolism (e.g., oxidation, reduction).[12][13] An assay using liver microsomes can reveal liabilities on the core scaffold of the molecule, including the oxetane ring itself.

Experimental Design & Protocols

A robust comparative analysis requires standardized, well-controlled assays. The following protocols are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the generated data.

General Materials & Analytical Method
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Biological Matrices: Pooled human and rat plasma (sodium heparin anticoagulant), pooled human liver microsomes (HLM).

  • Reagents: Phosphate buffered saline (PBS), NADPH regenerating system, potassium phosphate buffer, acetonitrile, formic acid.

  • Control Compounds: Propranolol (high clearance control for microsomes), Warfarin (low clearance control for microsomes), Procaine (unstable ester control for plasma), Procainamide (stable amide control for plasma).

  • Analytical Instrumentation: A validated LC-MS/MS method is the gold standard for sensitive and specific quantification of the parent conjugate and its metabolites.[14][15][16]

Protocol 1: Plasma Stability Assay

This assay determines the susceptibility of the conjugate linker to hydrolysis by plasma enzymes.[7][9]

Methodology:

  • Pre-incubation: Aliquot 198 µL of plasma (human or rat) into a 96-well plate. Add 2 µL of a control compound (Procaine or Procainamide) and warm the plate at 37°C for 10 minutes.

  • Initiation: Add 2 µL of the 10 mM test compound stock solution to the plasma to achieve a final concentration of 100 µM. Mix gently. This is the T=0 starting point.

  • Time-Point Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile with an internal standard. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing: Vortex the quenched samples, centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the percentage of the parent conjugate remaining at each time point.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the conjugate to Phase I metabolism, primarily by CYP450 enzymes.[13][17]

Methodology:

  • Preparation: In a 96-well plate, add 188 µL of 0.1 M phosphate buffer (pH 7.4), 5 µL of HLM (to a final concentration of 0.5 mg/mL), and 5 µL of the test compound (final concentration 1 µM).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 2 µL of pre-warmed NADPH regenerating solution. For the T=0 time point and negative controls, add buffer instead of NADPH.

  • Time-Point Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis: Centrifuge the samples to pellet protein and analyze the supernatant by LC-MS/MS to determine the percentage of parent conjugate remaining.

Protocol 3: Chemical (pH) Stability Assay

This assay assesses the non-enzymatic stability of the conjugate under conditions mimicking the stomach and physiological pH.

Methodology:

  • Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer).

  • Incubation: Add 2 µL of the 10 mM test compound stock to 198 µL of each buffer in separate wells of a 96-well plate.

  • Time-Point Sampling: Incubate at 37°C. At extended time points (e.g., 0, 1, 2, 4, 24 hours), take a sample and quench with an equal volume of acetonitrile.

  • Analysis: Analyze directly by LC-MS/MS.

Visualization of Workflow & Structures

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis stock 10 mM Stock in DMSO initiate Initiate Reaction (Add Compound/NADPH) stock->initiate matrix Biological Matrix (Plasma, Microsomes, Buffer) matrix->initiate controls Control Compounds (Propranolol, Procaine) controls->initiate sampling Time-Point Sampling (0, 15, 30, 60 min) initiate->sampling Incubate quench Quench Reaction (Ice-Cold Acetonitrile + IS) sampling->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate % Remaining & Half-Life (T½) lcms->data

G conj_a conj_a cleavage_a cleavage_a conj_a->cleavage_a Cleavage Site cleavage_c cleavage_c conj_a->cleavage_c Metabolic Site parent parent cleavage_a->parent conj_b conj_b cleavage_b cleavage_b conj_b->cleavage_b Cleavage Site conj_b->cleavage_c Metabolic Site cleavage_b->parent

Representative Results & Data Interpretation

The data from these assays allow for a direct comparison of conjugate stability. The results are typically expressed as the half-life (T½) of the compound in the respective matrix.

Table 1: Hypothetical Comparative In Vitro Stability Data (Half-Life, T½ in minutes)

Compound Linkage Type Human Plasma T½ Rat Plasma T½ HLM T½ (NADPH) pH 7.4 Buffer T½
CONJ-A Ester 25 < 5 > 120 > 1440
CONJ-B Amide > 240 180 > 120 > 1440

| Parent Acid | N/A | > 240 | > 240 | > 120 | > 1440 |

Interpretation of Results:

  • Plasma Stability: As hypothesized, CONJ-A (Ester) shows very rapid degradation in both human and especially rat plasma, with a half-life of less than 5 minutes in the latter. This is a classic profile for a compound susceptible to plasma esterases.[11] In contrast, CONJ-B (Amide) is significantly more stable, demonstrating the superior resistance of the amide bond to plasma hydrolysis.[9] This suggests CONJ-A would likely act as a rapidly clearing prodrug, while CONJ-B has the potential for prolonged systemic circulation of the intact conjugate.

  • Metabolic Stability: All three compounds, including the Parent Acid, exhibit high stability in human liver microsomes (T½ > 120 min). This is a crucial finding. It suggests that the 3-(3-Hydroxyoxetan-3-yl)propanoic acid core is not a significant substrate for major CYP450 enzymes.[1][3] This result aligns with the known strategy of using oxetanes to enhance metabolic stability.[2]

  • Chemical Stability: The high stability of all compounds in pH 7.4 buffer indicates that, under physiological conditions, non-enzymatic hydrolysis is not a major degradation pathway.

Conclusion and Strategic Recommendations

This guide outlines a systematic approach to comparing the in vitro stability of 3-(3-Hydroxyoxetan-3-yl)propanoic acid conjugates. Our hypothetical data clearly illustrate the profound impact of the linker chemistry on the conjugate's fate in biological matrices.

Key Takeaways & Recommendations:

  • Linker Selection is Paramount: An ester linkage (CONJ-A) is suitable for prodrug strategies where rapid and systemic release of the parent acid is desired. However, it is likely unsuitable for applications requiring sustained exposure to the intact conjugate, such as targeted delivery.

  • Amide is the Choice for Stability: An amide linkage (CONJ-B) provides significantly enhanced plasma stability, making it the preferred choice for applications where the conjugate must remain intact in circulation to reach its target site.

  • The Oxetane Core is Robust: The 3-(3-Hydroxyoxetan-3-yl)propanoic acid scaffold itself demonstrates excellent metabolic stability in liver microsomes, validating its use as a metabolically stable building block in drug design.

  • Interspecies Differences Matter: The higher hydrolytic activity often observed in rat plasma compared to human plasma must be considered when extrapolating preclinical data.[10]

By employing these comparative in vitro assays early in the discovery process, researchers can efficiently select the optimal linker strategy for their therapeutic goals, thereby reducing the risk of costly late-stage failures and accelerating the development of novel, effective medicines.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Burkhard, J. A. et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • BS Publications. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. BS Publications. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Lin, S. et al. (2021). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC - NIH. [Link]

  • SCIRP. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • Wang, W. et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC - NIH. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [Link]

  • ResearchGate. (2025). An integrated platform for fully automated high-throughput LC–MS/MS analysis of in vitro metabolic stability assay samples. ResearchGate. [Link]

  • Vooturi, R. et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • ACS Publications. (2024). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • ResearchGate. (2025). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. ResearchGate. [Link]

  • Charoensri, S. et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PMC - NIH. [Link]

  • Wiley Analytical Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley. [Link]

  • ResearchGate. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. ResearchGate. [Link]

  • Drug Target Review. (2025). Challenges in developing robust potency assays for ADCs. Drug Target Review. [Link]

  • An, G. et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - NIH. [Link]

  • KCAS Bio. A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. KCAS Bio. [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • CHIMIA. (2022). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]

  • Ratto, A. & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Ratto. [Link]

  • ResearchGate. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. ResearchGate. [Link]

  • MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. [Link]

  • RSC Publishing. The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Reproducibility of Synthetic Pathways for 3-(3-Hydroxyoxetan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of a robust and reproducible synthetic pathway to 3-(3-hydroxyoxetan-3-yl)propanoic acid, a valuable building block in medicinal chemistry. The oxetane motif is of growing interest due to its ability to favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document moves beyond a simple recitation of steps to offer a critical evaluation of the chosen pathway, focusing on the chemical principles that govern its success and reproducibility.

The synthesis of 3-(3-hydroxyoxetan-3-yl)propanoic acid is most reliably achieved through a two-step sequence commencing with the commercially available and versatile starting material, oxetan-3-one. This pathway involves a Reformatsky reaction followed by ester hydrolysis. This guide will dissect each step, providing detailed protocols, mechanistic insights, and a discussion of the factors influencing a reproducible outcome.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and experimentally sound route to 3-(3-hydroxyoxetan-3-yl)propanoic acid is proposed, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.

Synthetic_Pathway Oxetan-3-one Oxetan-3-one Intermediate_Ester Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate Oxetan-3-one->Intermediate_Ester 1. Reformatsky Reaction (Zn, THF) Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Product 3-(3-Hydroxyoxetan-3-yl)propanoic acid Intermediate_Ester->Final_Product 2. Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Proposed two-step synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

Part 1: The Reformatsky Reaction - Formation of the C-C Bond

The cornerstone of this synthesis is the Reformatsky reaction, a classic and reliable method for the formation of β-hydroxy esters.[1][2][3] This reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to a carbonyl group.[3]

Causality of Experimental Choices:

  • Starting Materials: Oxetan-3-one is an ideal electrophile due to the inherent ring strain which, while making it reactive, does not typically lead to ring-opening under the neutral conditions of the Reformatsky reaction.[4] Ethyl bromoacetate is a common and effective α-halo ester for this transformation.

  • Zinc Activation: The success and reproducibility of the Reformatsky reaction often hinge on the activation of the zinc metal. A surface layer of zinc oxide can impede the reaction. Therefore, pre-activation with agents like iodine, or using fresh zinc dust is crucial for consistent initiation.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the organozinc intermediate. THF is often preferred for its ability to solvate the intermediates effectively.[1]

Reformatsky_Mechanism cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup BrCH2COOEt Br-CH₂-COOEt Reagent BrZn-CH₂-COOEt BrCH2COOEt->Reagent + Zn Zn Zn Adduct Zinc Alkoxide Intermediate Reagent->Adduct + Oxetan-3-one Oxetanone Oxetanone->Adduct Ester Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate Adduct->Ester + H₃O⁺

Caption: Mechanism of the Reformatsky reaction with oxetan-3-one.

Experimental Protocol: Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate
  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

  • Reagents: The flask is charged with activated zinc dust and anhydrous tetrahydrofuran (THF). A solution of oxetan-3-one and ethyl bromoacetate in anhydrous THF is placed in the dropping funnel.

  • Initiation: A small portion of the oxetan-3-one/ethyl bromoacetate solution is added to the zinc suspension. The reaction mixture is gently warmed until the reaction initiates, which is often indicated by a slight exotherm and the appearance of a cloudy suspension.

  • Addition: The remainder of the solution from the dropping funnel is added at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure ethyl 3-(3-hydroxyoxetan-3-yl)propanoate.

Trustworthiness and Reproducibility Factors:

ParameterImportanceCommon IssuesMitigation Strategies
Zinc Activation CriticalInconsistent reaction initiation, low yields.Use fresh, high-purity zinc dust; activate with I₂, TMSCl, or dilute HCl prior to use.
Anhydrous Conditions CriticalQuenching of the organozinc reagent.Flame-dry glassware; use anhydrous solvents; maintain a positive nitrogen pressure.
Rate of Addition HighUncontrolled exotherm, potential side reactions.Slow, dropwise addition to maintain a steady reaction temperature.
Purity of Oxetan-3-one HighPresence of water or other nucleophiles can interfere.Use freshly distilled or high-purity commercial oxetan-3-one.

Part 2: Ester Hydrolysis - Unveiling the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6] For this particular substrate, basic hydrolysis (saponification) is recommended to avoid potential acid-catalyzed ring-opening of the oxetane.

Causality of Experimental Choices:

  • Basic Conditions: Saponification using a base like sodium hydroxide or lithium hydroxide is generally a high-yielding and irreversible reaction, driving the equilibrium towards the carboxylate salt.[6][7] This is particularly advantageous for ensuring complete conversion.

  • Solvent System: A mixture of water and a co-solvent like ethanol or THF is typically used to ensure the solubility of both the ester and the hydroxide salt.

  • Acidification: After the hydrolysis is complete, careful acidification is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Hydrolysis_Workflow Start Ethyl 3-(3-hydroxyoxetan-3-yl)propanoate Saponification Saponification (NaOH, H₂O/EtOH, Reflux) Start->Saponification Intermediate_Salt Sodium 3-(3-hydroxyoxetan-3-yl)propanoate Saponification->Intermediate_Salt Acidification Acidification (e.g., HCl (aq)) Intermediate_Salt->Acidification Final_Product 3-(3-Hydroxyoxetan-3-yl)propanoic acid Acidification->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification

Caption: Workflow for the hydrolysis of the intermediate ester.

Experimental Protocol: 3-(3-Hydroxyoxetan-3-yl)propanoic Acid
  • Hydrolysis: The ethyl 3-(3-hydroxyoxetan-3-yl)propanoate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux.

  • Monitoring: The reaction is monitored by TLC until the starting ester is completely consumed.

  • Cooling and Concentration: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid. The formation of a precipitate indicates the product.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water. If the product is an oil, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Drying: The crude product is purified by recrystallization or column chromatography. The final product is dried under vacuum.

Trustworthiness and Reproducibility Factors:

ParameterImportanceCommon IssuesMitigation Strategies
Completeness of Hydrolysis HighIncomplete reaction leads to purification challenges.Use a slight excess of base and sufficient reaction time; monitor by TLC.
pH of Acidification CriticalIncomplete protonation of the carboxylate; product remains in the aqueous phase.Carefully monitor pH with a pH meter or indicator paper to ensure complete precipitation/extraction.
Temperature Control ModeratePotential for side reactions at excessively high temperatures.Maintain a controlled reflux temperature.
Purification Method HighResidual salts or starting materials.Choose an appropriate recrystallization solvent or chromatography system for optimal purity.

Comparative Summary and Data

StepReactionKey ReagentsTypical YieldReproducibilityKey Challenges
1Reformatsky ReactionOxetan-3-one, Ethyl bromoacetate, Zn60-80%Good to ExcellentZinc activation, strictly anhydrous conditions.
2Ester HydrolysisNaOH or LiOH>90%ExcellentComplete conversion, careful pH control during workup.

Conclusion

The presented two-step synthesis of 3-(3-hydroxyoxetan-3-yl)propanoic acid from oxetan-3-one represents a highly reproducible and scalable pathway. The choice of the Reformatsky reaction for the key C-C bond formation and a subsequent robust saponification ensures high yields and purity. By paying careful attention to the key parameters outlined, particularly zinc activation and anhydrous conditions in the first step, and complete hydrolysis and controlled acidification in the second, researchers can reliably obtain this valuable building block for applications in drug discovery and materials science. This guide provides the necessary framework for the successful and reproducible synthesis of 3-(3-hydroxyoxetan-3-yl)propanoic acid.

References

  • Reformatsky Reaction. BYJU'S. [Link]

  • Reformatsky Reaction. Master Organic Chemistry. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Cossy, J., & Bellosta, V. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 1851–1863. [Link]

  • Reformatsky Reaction. In Name Reactions in Organic Synthesis (pp. 351-353). Cambridge University Press. [Link]

  • Sankaranarayanan, M., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • Synthesis routes for 3-hydroxypropionic acid from renewable sources... ResearchGate. [Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Wang, Y., et al. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 30(3), 678. [Link]

  • Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]

  • Gao, C., et al. (2020). Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway. ACS Synthetic Biology, 9(7), 1735–1744. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12250. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Mansoura Journal of Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
  • Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

Sources

Comparative Cell Permeability of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid Derivatives: A Guide to Carboxylic Acid Bioisosterism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter a recurring bottleneck in lead optimization: the inclusion of a carboxylic acid moiety to achieve target potency, which invariably cripples passive cell permeability. To circumvent this, the field has pivoted toward advanced bioisosteres. This guide provides an objective, data-driven comparison of traditional propanoic acid derivatives against their 3-(3-Hydroxyoxetan-3-yl) variants, detailing the mechanistic causality behind their superior permeability profiles and providing validated experimental workflows for their assessment.

The Mechanistic Rationale: Causality Behind Oxetane Permeability

In rational drug design, propanoic acid derivatives are frequently utilized to engage basic residues in target binding pockets. However, with a typical pKa​ of ~4.5, these acids are >99% ionized at physiological pH (7.4) 1. This negative charge creates a massive desolvation penalty, effectively halting passive transcellular diffusion across the lipophilic core of cell membranes.

By replacing the carboxylic acid with a 3-hydroxyoxetane module—yielding derivatives based on the 3-(3-Hydroxyoxetan-3-yl)propanoic acid scaffold—we fundamentally alter the physicochemical landscape of the molecule [[2]](), 3.

  • Charge Elimination: The 3-hydroxyoxetane moiety has a pKa​ > 13, ensuring the molecule remains entirely neutral at pH 7.4 1.

  • Hydrogen Bond Mimicry: The oxetane oxygen acts as a potent hydrogen-bond (HB) acceptor, while the tertiary hydroxyl group serves as an HB donor. This preserves the critical binding interactions of the original carboxylate without the permeability penalty 4.

  • Balanced Lipophilicity: While eliminating the charge increases the distribution coefficient (LogD), the inherent polarity and high dipole moment of the oxetane ring prevent the molecule from becoming excessively "greasy," thereby maintaining aqueous solubility 2, 5.

G A Propanoic Acid Derivative B Ionized at pH 7.4 (Negative Charge) A->B C Poor Passive Cell Permeability B->C F High Passive Cell Permeability C->F Bioisosteric Replacement D 3-Hydroxyoxetane Derivative E Neutral at pH 7.4 (HB Network Intact) D->E E->F

Mechanistic pathway showing how oxetane bioisosterism overcomes acid-driven permeability limits.

Comparative Quantitative Data

When evaluating the permeability of these derivatives, we rely on the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell models. The data below synthesizes typical findings when a propanoic acid moiety is isosterically replaced with a 3-hydroxyoxetane group 1, 5.

Physicochemical PropertyTraditional Propanoic Acid Derivative3-(3-Hydroxyoxetan-3-yl) DerivativeMechanistic Impact
pKa​ ~ 4.5> 13.0Neutrality at pH 7.4 eliminates the charge-based membrane barrier.
LogD (pH 7.4) -0.5 to 0.21.2 to 1.8Increased lipophilicity drives partitioning into the lipid bilayer.
HB Donor/Acceptor 1 / 21 / 2Preserved interaction capacity for target engagement.
PAMPA Papp​ ( 10−6 cm/s) < 1.0 (Low)> 15.0 (High)>15-fold increase in passive artificial membrane permeability.
Caco-2 Papp​ ( 10−6 cm/s) ~ 0.5 (Efflux prone)> 10.0Significant enhancement in intestinal absorption models.
Experimental Methodology: Self-Validating Permeability Workflow

To ensure trustworthiness and reproducibility, permeability must be assessed using a self-validating system. As an application scientist, I mandate the inclusion of membrane integrity markers and reference standards in every run to prevent false positives caused by compromised lipid layers. Below is the optimized PAMPA protocol for evaluating highly lipophilic oxetane derivatives.

Step-by-Step PAMPA Protocol

  • Preparation of Donor Solutions: Dissolve the synthesized 3-(3-Hydroxyoxetan-3-yl)propanoic acid derivative in DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in PBS (pH 7.4) containing 5% DMSO.

    • Causality: 5% DMSO ensures the highly lipophilic oxetane derivative remains fully solubilized without compromising the integrity of the artificial membrane.

  • Membrane Coating: Carefully apply 5 µL of a 1% (w/v) lecithin solution in dodecane to the porous filter membrane (PVDF, 0.45 µm pore size) of the donor plate. Allow 10 minutes for the solvent to evaporate, leaving a uniform lipid layer.

  • Assay Assembly: Add 300 µL of PBS (pH 7.4) to the acceptor plate wells. Place the donor plate into the acceptor plate, ensuring the membrane contacts the buffer. Add 150 µL of the donor solution to the donor wells.

  • Incubation: Incubate the assembled sandwich at 37°C for 5 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Self-Validation (Lucifer Yellow): Spike the donor solution with Lucifer Yellow (LY) at 100 µM. LY is a paracellular marker; its presence in the acceptor well ( Papp​ > 1 x 10−6 cm/s) indicates membrane rupture, explicitly invalidating that specific well's data.

  • LC-MS/MS Quantification: Analyze both donor and acceptor compartments using LC-MS/MS (MRM mode) optimized for the specific oxetane derivative. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Donor Compartment (pH 7.4 Buffer + Compound) Step1->Step2 Step3 3. Acceptor Compartment (pH 7.4 Buffer) Step1->Step3 Blank Step4 4. Membrane Incubation (Lecithin, 5h at 37°C) Step2->Step4 Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Papp Calculation & Lucifer Yellow Validation Step5->Step6

Self-validating PAMPA workflow for quantifying the apparent permeability of oxetane derivatives.

Conclusion

The strategic incorporation of 3-(3-Hydroxyoxetan-3-yl)propanoic acid derivatives represents a paradigm shift in overcoming the permeability limitations of traditional carboxylic acids. By neutralizing the physiological charge while retaining the spatial and electronic properties necessary for target binding, these oxetane bioisosteres offer a robust, field-proven pathway to achieving oral bioavailability in challenging lead series.

References
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(3-Hydroxyoxetan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Hydroxyoxetan-3-yl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to responsible chemical management.

Hazard Assessment and Chemical Profile
  • Carboxylic Acid Moiety : Propanoic acids are often categorized as skin and eye irritants.[1][2] Inhalation of dust or aerosols may also cause respiratory irritation.[1][2]

  • Oxetane Ring : The strained four-membered ether ring, while useful in synthesis, should be handled with care. Although not inherently classified as hazardous for disposal in this context, its reactivity profile warrants cautious management.

  • Analogous Compounds : Safety data for similar structures, such as 3-hydroxypropionic acid and various hydroxyphenylpropanoic acids, consistently indicate that these substances should be treated as hazardous waste and disposed of through an approved waste disposal plant.[2][3]

Based on this analysis, 3-(3-Hydroxyoxetan-3-yl)propanoic acid must be managed as non-halogenated organic hazardous waste . It should never be disposed of down the sanitary sewer.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, the correct PPE is mandatory to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye Protection ANSI-certified chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.[4]To protect against eye irritation from potential splashes of solutions or contact with solid particles.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Body Protection A knee-length laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.[4]
Step-by-Step Disposal Protocol

The proper disposal of 3-(3-Hydroxyoxetan-3-yl)propanoic acid is a multi-step process that ensures safety and regulatory adherence. All laboratories must develop a Chemical Hygiene Plan (CHP) that outlines procedures for managing hazardous chemicals, including their disposal.[5][6]

Proper segregation is critical for safe and cost-effective disposal.

  • Classify the Waste : Designate all materials containing 3-(3-Hydroxyoxetan-3-yl)propanoic acid as "Hazardous Waste."

  • Segregate : Collect this waste in a container specifically for non-halogenated organic waste . Never mix it with halogenated solvents, as this complicates the disposal process and increases costs.[7] Also, keep it separate from incompatible materials like strong bases or oxidizing agents.

The integrity of the waste containment is crucial.

  • Choose the Right Container : Use a chemically compatible, leak-proof container with a secure screw-top cap.[8] High-density polyethylene (HDPE) containers are a suitable choice.

  • Label Correctly : The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: "3-(3-Hydroxyoxetan-3-yl)propanoic acid " (no formulas or abbreviations)[8]

    • An approximate concentration or percentage of the waste components.[8]

    • The date when waste was first added to the container (accumulation start date).[9]

Waste must be stored safely in a designated area before collection.

  • Collect All Contaminated Materials : This includes residual solids, solutions, and contaminated lab supplies like pipette tips, gloves, and weighing papers. Place them all in the designated hazardous waste container.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and potential spills.

  • Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10] The SAA must be under the control of the laboratory personnel generating the waste.[8]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[11]

Disposal must be handled by trained professionals.

  • Do Not Exceed Limits : Be aware of the volume limits for SAAs (typically no more than 55 gallons of total chemical waste).[12]

  • Schedule a Pickup : Once the container is about three-quarters full or approaching the institutional time limit for storage (e.g., 180 days), arrange for its removal by your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal contractor.[9]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste pickup request form, is completed accurately.[10]

The following diagram illustrates the decision-making workflow for the disposal of 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have Waste Containing 3-(3-Hydroxyoxetan-3-yl)propanoic acid assess_hazards Assess Hazards: - Irritant (Skin, Eyes, Respiratory) - Non-halogenated Organic start->assess_hazards ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe select_container Select Leak-Proof, Compatible Container ppe->select_container label_container Label Clearly: 'HAZARDOUS WASTE' Full Chemical Name Date select_container->label_container segregate Segregate Waste: Non-Halogenated Organic Stream label_container->segregate store Store in Designated SAA (Keep container closed) segregate->store check_full Container >75% full or nearing time limit? store->check_full check_full->store No request_pickup Arrange Pickup by EH&S or Licensed Contractor check_full->request_pickup Yes end End: Waste Properly Disposed request_pickup->end

Caption: Disposal workflow for 3-(3-Hydroxyoxetan-3-yl)propanoic acid.

Spill Management

In the event of a spill, prompt and correct action is essential.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : For small, manageable spills, laboratory personnel trained in spill response can proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team immediately.

  • Cleanup : Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spilled material. Avoid using combustible materials like paper towels for large spills.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be collected, placed in the hazardous waste container, and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 3-(3-Hydroxyoxetan-3-yl)propanoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for policies that may be unique to your location.[13]

References

  • CPAchem. (2023, February 15). Safety data sheet according to 1907/2006/EC, Article 31: 3-(3-Hydroxyphenyl)propionic acid. [Link]

  • American Chemical Society. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • MetaSci. (n.d.). Safety Data Sheet: 3-Hydroxypropionic acid. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. [Link]

  • The University of Tennessee, Knoxville. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Penn EHRS. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Management of Waste. National Academies Press. [Link]

  • Japan Coast Guard. (2023, December 8). Collection, transportation, and disposal of waste foam fire extinguishing agents, etc. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.